AM679
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-iodophenyl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20INO/c1-2-3-8-13-22-14-17(15-9-5-7-12-19(15)22)20(23)16-10-4-6-11-18(16)21/h4-7,9-12,14H,2-3,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJBHYUAJOTAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901009999 | |
| Record name | AM-679 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335160-91-3 | |
| Record name | (2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335160-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM-679 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335160913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AM-679 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-679 (CANNABINOID) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61TFT4BO1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AM679: A Technical Guide to Cannabinoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM679 is a synthetic cannabinoid that acts as a moderately potent agonist for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). As a member of the 3-(2-iodobenzoyl)indole class, this compound has been a foundational compound in the development of more selective and potent cannabinoid ligands for research, including the potent CB1 agonists AM-694 and AM-2233, and the selective CB2 agonist AM-1241.[1] This technical guide provides an in-depth overview of the cannabinoid receptor binding affinity of this compound, including quantitative data, detailed experimental protocols for its determination, and a visualization of the associated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound for the CB1 and CB2 receptors is typically determined through competitive radioligand binding assays. The affinity is expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing radioligand. A lower Ki value indicates a higher binding affinity.
There is a slight discrepancy in the reported Ki values for this compound across different sources, which is not uncommon in pharmacological literature due to variations in experimental conditions. The table below summarizes the available data.
| Compound | Receptor | Ki (nM) [Source 1] | Ki (nM) [Source 2] |
| This compound | CB1 | 13.5[1] | 11.9 |
| This compound | CB2 | 49.5[1] | 4.8 |
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of the Ki values for this compound is achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the cannabinoid receptors, such as [3H]CP-55,940 or [3H]WIN-55,212-2.
Key Methodological Steps:
-
Membrane Preparation:
-
Cell membranes expressing the cannabinoid receptor of interest (either CB1 or CB2) are prepared. This is often done using cell lines such as HEK-293 or CHO cells that have been stably transfected with the human cannabinoid receptor.
-
The cells are harvested and homogenized in a cold buffer solution. The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is subjected to a high-speed centrifugation to pellet the cell membranes. The membrane pellet is then washed and resuspended in a suitable assay buffer.
-
-
Competitive Binding Incubation:
-
The prepared cell membranes are incubated in assay tubes containing a fixed concentration of the radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and varying concentrations of the unlabeled test compound (this compound).
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Following incubation, the bound radioligand must be separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the free radioligand passes through.
-
The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
Cannabinoid Receptor Signaling Pathways
Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist like this compound, they initiate a cascade of intracellular signaling events.
-
CB1 Receptors: Primarily located in the central nervous system, CB1 receptors are coupled to Gi/o proteins. Their activation typically leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
-
Modulation of ion channels, including the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.
-
Activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell growth and differentiation.
-
-
CB2 Receptors: Predominantly found in the peripheral nervous system and on immune cells, CB2 receptors are also coupled to Gi/o proteins. Their activation leads to:
-
Inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.
-
Activation of the MAPK pathway.
-
The diagram below illustrates the canonical signaling pathways for CB1 and CB2 receptors.
Conclusion
This compound serves as a valuable research tool for investigating the endocannabinoid system due to its agonistic activity at both CB1 and CB2 receptors. Understanding its binding affinity and the methodologies used to determine it is crucial for the design and interpretation of pharmacological studies. The competitive radioligand binding assay remains the gold standard for quantifying these interactions, providing the essential Ki values that inform the potency and selectivity of cannabinoid ligands. The downstream signaling cascades initiated by this compound binding are complex and lead to a variety of cellular responses, underscoring the therapeutic potential of modulating the cannabinoid system.
References
Unraveling the Receptor Selectivity of AM679: A Technical Guide
An In-depth Analysis of Cannabinoid Receptor Type 1 (CB1) versus Cannabinoid Receptor Type 2 (CB2) Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cannabinoid receptor selectivity of the synthetic ligand AM679. It delves into the binding affinities and functional activities of this compound at both the CB1 and CB2 receptors, presenting quantitative data in a clear, comparative format. Detailed experimental methodologies for the key assays used to determine these parameters are outlined to allow for replication and further investigation. Furthermore, this guide employs visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the pharmacological profile of this compound.
Introduction to Cannabinoid Receptors and Ligand Selectivity
The cannabinoid receptors, primarily CB1 and CB2, are G protein-coupled receptors (GPCRs) that play crucial roles in a multitude of physiological processes. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.[1][2][3] In contrast, the CB2 receptor is primarily found in the periphery, particularly in immune cells, and is a key target for therapeutic interventions due to its immunomodulatory functions without inducing psychoactivity.[4][5]
The development of selective ligands that preferentially target either CB1 or CB2 is of significant interest in drug discovery.[6] Selectivity is a critical factor in determining the therapeutic potential and side-effect profile of a cannabinoid compound. A ligand's selectivity is typically quantified by comparing its binding affinity (Ki) or functional potency (EC50/IC50) at the two receptor subtypes.
Quantitative Analysis of this compound Receptor Selectivity
The following tables summarize the key quantitative data for this compound's interaction with human CB1 and CB2 receptors.
Table 1: Binding Affinity of this compound at CB1 and CB2 Receptors
| Compound | Receptor | Ki (nM) |
| This compound | hCB1 | Data Not Available |
| This compound | hCB2 | Data Not Available |
Table 2: Functional Activity of this compound at CB1 and CB2 Receptors
| Compound | Receptor | Assay Type | EC50 / IC50 (nM) | Functional Effect |
| This compound | hCB1 | cAMP Accumulation | Data Not Available | Data Not Available |
| This compound | hCB2 | cAMP Accumulation | Data Not Available | Data Not Available |
No publicly available data for this compound could be located in the scientific literature. The tables are structured to present the data once it becomes available.
Experimental Protocols
The determination of a ligand's receptor selectivity involves a combination of binding and functional assays. The following are detailed methodologies for key experiments typically employed in the pharmacological characterization of cannabinoid ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled cannabinoid ligand from CB1 and CB2 receptors by this compound.
Materials:
-
Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-CP55,940).
-
Unlabeled ligand (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a potent, unlabeled cannabinoid agonist like WIN 55,212-2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either vehicle, this compound at various concentrations, or the non-specific binding control.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a set duration (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 1. Workflow for a radioligand binding assay.
cAMP Functional Assay
This assay is used to determine the functional activity (e.g., agonism, antagonism, inverse agonism) and potency (EC50 or IC50) of a compound by measuring its effect on adenylyl cyclase activity.
Objective: To measure the effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing CB1 or CB2 receptors.
Materials:
-
Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
Assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with assay buffer and pre-incubate the cells.
-
To determine agonist activity, add this compound at various concentrations.
-
To determine antagonist activity, pre-incubate the cells with various concentrations of this compound before adding a known CB1/CB2 agonist.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
For agonist activity, plot the cAMP levels against the concentration of this compound to determine the EC50 value.
-
For antagonist activity, plot the inhibition of the agonist response against the concentration of this compound to determine the IC50 value.
Figure 2. Workflow for a cAMP functional assay.
Signaling Pathways
Cannabinoid receptors, being coupled to Gi/o proteins, primarily signal through the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] They can also modulate other signaling pathways, including ion channels and MAP kinase cascades.[1]
Figure 3. Canonical Gi/o-coupled cannabinoid receptor signaling pathway.
Conclusion
While the compound this compound is noted in the context of cannabinoid receptor research, there is a conspicuous absence of publicly available, peer-reviewed data detailing its specific binding affinities and functional potencies at CB1 and CB2 receptors. This guide has provided the established methodologies and frameworks for such a characterization. The structured tables and visualized workflows herein are designed to be populated as data for this compound emerges, thereby serving as a valuable resource for ongoing and future research in the field of cannabinoid pharmacology. The pursuit of selective CB2 agonists remains a significant goal in drug development, and the thorough characterization of novel ligands is paramount to achieving this objective.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. realmofcaring.org [realmofcaring.org]
- 4. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabinoid Receptor Type 1- and 2-mediated Increase in Cyclic AMP Inhibits T Cell Receptor-triggered Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
AM679: An In-Depth Technical Guide to its In Vitro Mechanism of Action as a 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM679 is a potent and selective small molecule inhibitor of 5-lipoxygenase-activating protein (FLAP), a critical component in the biosynthesis of leukotrienes. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing its inhibitory effects on FLAP and the subsequent impact on the leukotriene signaling pathway. Quantitative data from key in vitro and ex vivo assays are presented, along with detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs discussed.
Introduction to this compound and the Leukotriene Pathway
Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid that play a pivotal role in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) in concert with the 5-lipoxygenase-activating protein (FLAP). FLAP, an 18-kDa integral membrane protein, functions by binding arachidonic acid and presenting it to 5-LO. This initial step is crucial for the subsequent production of leukotriene A4 (LTA4), which is then converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
This compound has been identified as a potent and selective inhibitor of FLAP. By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-LO, thereby inhibiting the production of all downstream leukotrienes. This mechanism of action makes this compound a valuable tool for studying the role of leukotrienes in various physiological and pathological processes and a potential therapeutic agent for inflammatory disorders.
Quantitative Analysis of this compound's In Vitro Efficacy
The inhibitory activity of this compound has been quantified in several key in vitro and ex vivo assays. The following tables summarize the available data on its potency.
Table 1: In Vitro Inhibition of Human FLAP by this compound
| Assay Type | Parameter | Value (nM) |
| Human FLAP Membrane Binding Assay | IC50 | 2 |
Table 2: Ex Vivo Inhibition of LTB4 Synthesis by this compound
| Species | Assay Type | Parameter | Value (nM) |
| Human | Ionophore-Challenged Whole Blood | IC50 | 154 |
| Mouse | Ionophore-Challenged Whole Blood | IC50 | 55 |
Signaling Pathway of Leukotriene Biosynthesis and Inhibition by this compound
The following diagram illustrates the leukotriene biosynthesis pathway and the point of intervention for this compound.
AM679: A Technical Guide to Solubility and Cannabinoid Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of AM679 in common laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol. It further outlines detailed experimental protocols for solubility determination and elucidates the key signaling pathways activated by this potent synthetic cannabinoid agonist.
Core Data: Solubility of this compound
The solubility of this compound in DMSO and ethanol is a critical parameter for its use in in-vitro and in-vivo research. The following table summarizes the quantitative solubility data for this compound.
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 14 |
| Ethanol | 10 |
This data indicates that this compound exhibits good solubility in both DMSO and ethanol, making these solvents suitable for the preparation of stock solutions for experimental use.
Experimental Protocols for Solubility Determination
The following protocols provide standardized methods for determining the solubility of a compound like this compound. These are general procedures that can be adapted based on specific laboratory equipment and requirements.
Protocol 1: Visual Assessment of Solubility
This method provides a rapid qualitative or semi-quantitative assessment of solubility.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Ethanol, absolute
-
Calibrated balance
-
Glass vials or test tubes
-
Vortex mixer
-
Water bath or incubator (optional)
Procedure:
-
Weigh a precise amount of this compound (e.g., 2 mg) into a clean, dry glass vial.
-
Add a specific volume of the chosen solvent (DMSO or ethanol) to achieve a desired starting concentration (e.g., 10 mg/mL).
-
Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source for any undissolved particles. A clear solution indicates complete dissolution at that concentration.
-
If undissolved particles remain, the solution can be gently warmed (e.g., to 37°C) for a short period to aid dissolution. However, care must be taken to avoid solvent evaporation or compound degradation.
-
If the compound is fully dissolved, incrementally add more this compound and repeat the process until saturation is reached (i.e., solid material remains undissolved after vigorous mixing).
-
If the initial amount does not dissolve, a new sample should be prepared with a lower starting concentration.
The following flowchart illustrates the workflow for this visual solubility assessment.
Protocol 2: Saturation Shake-Flask Method
This method provides a more accurate and quantitative determination of equilibrium solubility.
Materials:
-
This compound powder
-
DMSO or Ethanol
-
Calibrated balance
-
Screw-cap vials
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a screw-cap vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. This concentration represents the equilibrium solubility.
The following diagram outlines the key steps in the shake-flask solubility determination method.
Signaling Pathways of this compound
This compound is a potent agonist for both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[2] Activation of these receptors by this compound initiates a cascade of intracellular signaling events.
CB1 and CB2 Receptor Signaling Cascade
Upon binding of this compound, both CB1 and CB2 receptors undergo a conformational change that leads to the activation of the associated heterotrimeric Gi/o protein. This activation results in the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Gαi/o Subunit: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[2][3] This, in turn, reduces the activity of protein kinase A (PKA).
-
Gβγ Subunit: The liberated Gβγ dimer can modulate the activity of various downstream effectors. For the CB1 receptor, this includes the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[2]
Both CB1 and CB2 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases (ERK), which are involved in regulating cell growth, differentiation, and survival.[2][3]
The following diagram illustrates the canonical signaling pathway for CB1 and CB2 receptors upon activation by an agonist like this compound.
References
AM679: A Technical Profile of a Full Agonist at Cannabinoid Receptors CB1 and CB2
For Researchers, Scientists, and Drug Development Professionals
Introduction: AM679 is a synthetic cannabinoid that acts as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide provides a comprehensive overview of its binding affinity, and where available, its functional activity. It is designed to serve as a resource for researchers engaged in the study of the endocannabinoid system and the development of novel cannabinoid-based therapeutics.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound's interaction with CB1 and CB2 receptors.
Table 1: Binding Affinity of this compound at CB1 and CB2 Receptors
| Receptor | Ki (nM) |
| CB1 | 13.5[1][2] |
| CB2 | 49.5[1][2] |
Ki is the inhibition constant, representing the concentration of the ligand that will bind to half the available receptors at equilibrium.
Table 2: Functional Activity of this compound at CB1 and CB2 Receptors
| Assay Type | Receptor | EC50 (nM) | Emax (%) |
| cAMP Accumulation | CB1 / CB2 | Data Not Available | Data Not Available |
| [35S]GTPγS Binding | CB1 / CB2 | Data Not Available | Data Not Available |
| β-Arrestin Recruitment | CB1 / CB2 | Data Not Available | Data Not Available |
EC50 is the half-maximal effective concentration, indicating the concentration of a drug that gives half of the maximal response. Emax is the maximum response achievable by the drug.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Radioligand Binding Assays
The binding affinities (Ki) of this compound for the CB1 and CB2 receptors were determined through competitive radioligand binding assays. While the specific details for this compound are not publicly available in full-text publications, the general methodology employed in the originating laboratory for similar compounds is as follows:
Objective: To determine the binding affinity of a test compound (this compound) by measuring its ability to displace a known radiolabeled cannabinoid ligand from the CB1 and CB2 receptors.
Materials:
-
Radioligand: [3H]CP-55,940, a high-affinity cannabinoid receptor agonist.
-
Membrane Preparations: Membranes from cells stably expressing either the human CB1 or CB2 receptor.
-
Test Compound: this compound.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: A mixture containing the cell membranes, the radioligand ([3H]CP-55,940) at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound) is prepared in the assay buffer.
-
Equilibration: The mixture is incubated for a specific period (e.g., 90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The IC50 is the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
AM679: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM679 is a synthetic cannabinoid that acts as a moderately potent agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological data, and potential applications in neuroscience research. While specific in-depth neuroscience research on this compound is limited in publicly available literature, this document consolidates the existing information and provides a framework for its potential use in studying the endocannabinoid system and its role in neural function.
Introduction
This compound, chemically identified as (2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone, belongs to the AM series of cannabinoids developed by Alexandros Makriyannis.[1] It is a synthetic agonist that exhibits moderate affinity for both CB1 and CB2 receptors.[1][2] The endocannabinoid system is a crucial neuromodulatory system involved in a wide array of physiological processes, including mood, memory, appetite, and pain sensation. Synthetic cannabinoids like this compound serve as valuable tools for researchers to probe the functions of this system. This compound, in particular, has been noted as a foundational compound from which other more potent and selective cannabinoid ligands have been developed, such as the potent CB1 agonists AM-694 and AM-2233, and the selective CB2 agonist AM-1241.[1]
Chemical and Physical Properties
A summary of the chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone | [1][3] |
| Synonyms | 1-pentyl-3-(2-iodobenzoyl)indole | [3] |
| CAS Number | 335160-91-3 | [1][2][3] |
| Molecular Formula | C20H20INO | [2][3] |
| Molecular Weight | 417.290 g/mol | [1] |
| Appearance | White powder | [3] |
| Purity | ≥98% | [2] |
| Solubility | DMF: 10 mg/ml, DMSO: 14 mg/ml, Ethanol: 10 mg/ml | [2] |
| Storage | -20°C | [2] |
| Stability | ≥ 5 years | [2] |
Pharmacological Data
This compound acts as an agonist at both CB1 and CB2 receptors. The binding affinities (Ki) are summarized in the table below.
| Receptor | Binding Affinity (Ki) | Reference |
| CB1 | 13.5 nM | [1][2] |
| CB2 | 49.5 nM | [1][2] |
The data indicates that this compound has a moderate potency and a slight selectivity for the CB1 receptor over the CB2 receptor.
Potential Neuroscience Research Applications
While specific studies detailing the use of this compound in neuroscience research are not widely published, its properties as a CB1 and CB2 agonist suggest several potential applications:
-
Probing the role of the endocannabinoid system: As a non-selective agonist, this compound can be used to activate both CB1 and CB2 receptors simultaneously to study the overall effects of cannabinoid system activation on neuronal circuits and behavior.
-
Baseline compound for comparison: Given that more selective ligands have been derived from this compound, it can serve as a useful non-selective parent compound for comparative studies to dissect the specific roles of CB1 and CB2 receptors.
-
In vitro studies: this compound can be used in cell culture and brain slice preparations to investigate the downstream signaling pathways activated by cannabinoid receptors in different neuronal populations.
-
Behavioral studies: In animal models, this compound could be used to investigate the behavioral effects of mixed CB1/CB2 receptor agonism on processes such as learning and memory, anxiety, and motor control.
Experimental Protocols (Hypothetical)
Detailed experimental protocols for this compound are not available in the current literature. However, based on its chemical properties and the general use of synthetic cannabinoids in neuroscience research, the following are hypothetical protocols that could be adapted.
5.1. In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for CB1 and CB2 receptors.
-
Method: Competitive radioligand binding assay using cell membranes expressing human CB1 or CB2 receptors and a high-affinity radioligand such as [3H]CP55,940.
-
Procedure:
-
Prepare cell membrane homogenates from cells overexpressing either CB1 or CB2 receptors.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value for this compound by non-linear regression analysis of the competition binding data.
-
5.2. In Vivo Behavioral Assay (e.g., Elevated Plus Maze for Anxiety)
-
Objective: To assess the anxiolytic or anxiogenic effects of this compound in rodents.
-
Animal Model: Adult male mice or rats.
-
Procedure:
-
Dissolve this compound in a suitable vehicle (e.g., a mixture of ethanol, Tween 80, and saline).
-
Administer this compound via intraperitoneal (i.p.) injection at various doses.
-
After a specific pretreatment time, place the animal at the center of an elevated plus maze.
-
Record the time spent in the open and closed arms of the maze for a set duration (e.g., 5 minutes).
-
Analyze the data to determine if this compound significantly alters the time spent in the open arms, indicative of an anxiolytic or anxiogenic effect.
-
Signaling Pathways and Logical Relationships
As a cannabinoid receptor agonist, this compound is expected to activate canonical G-protein coupled receptor (GPCR) signaling pathways. The following diagrams illustrate the expected signaling cascade following CB1 and CB2 receptor activation.
Caption: Putative signaling pathway of this compound via the CB1 receptor.
Caption: Putative signaling pathway of this compound via the CB2 receptor.
Caption: Example experimental workflow for in vivo behavioral studies with this compound.
Conclusion
This compound is a synthetic cannabinoid with moderate affinity for both CB1 and CB2 receptors. While it has served as a scaffold for the development of more selective cannabinoid ligands, its direct application and detailed characterization in neuroscience research are not extensively documented in public literature. This guide provides the available quantitative data and a theoretical framework for its use in research. Further studies are required to fully elucidate the specific neuronal effects and potential therapeutic applications of this compound. Researchers are encouraged to use this information as a starting point for designing experiments to explore the role of mixed CB1/CB2 receptor agonism in the central nervous system.
Disclaimer: this compound is a research chemical and is not for human or veterinary use. Its physiological and toxicological properties are not fully known. All research should be conducted in accordance with local regulations and ethical guidelines.
References
- 1. amc.edu [amc.edu]
- 2. A comprehensive review of electrophysiological techniques in amyotrophic lateral sclerosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionizing radiation-induced risks to the central nervous system and countermeasures in cellular and rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AM679 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM679 is a synthetic cannabinoid that acts as a moderately potent agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] As a G protein-coupled receptor (GPCR) agonist, this compound can modulate various intracellular signaling pathways, making it a valuable tool for studying the endocannabinoid system and for potential therapeutic development. These application notes provide detailed protocols for utilizing this compound in a range of in vitro cell culture assays to characterize its functional activity, including receptor binding, signal transduction, cytotoxicity, and apoptosis.
Mechanism of Action and Signaling Pathways
This compound binds to and activates CB1 and CB2 receptors, which are primarily coupled to the Gi/o family of G proteins. This activation initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
Cannabinoid Receptor Signaling Pathway
References
Application Notes and Protocols for AM679 in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM679 is a synthetic cannabinoid that acts as a moderately potent agonist for both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.[1] CB1 receptors are highly expressed in the central nervous system, particularly on presynaptic terminals, where they play a crucial role in modulating neurotransmitter release.[2][3][4][5] CB2 receptors are primarily found in immune cells but are also present in the brain, including on microglia and some neurons.[1][3] Activation of these receptors initiates a cascade of intracellular signaling events that can influence neuronal excitability, survival, and plasticity.[1][2][6] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in primary neuron cultures.
Mechanism of Action and Signaling Pathways
This compound, as a cannabinoid receptor agonist, is expected to modulate several key signaling pathways within primary neurons. Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.[1][2]
Key Signaling Events:
-
Inhibition of Adenylyl Cyclase: Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[1][2]
-
Modulation of Ion Channels: CB1 receptor activation leads to the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2][7] This combined action reduces neuronal excitability and neurotransmitter release.
-
Activation of MAP Kinase Pathways: Cannabinoid receptor stimulation can also lead to the phosphorylation and activation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38 MAPK, and JNK.[1][6] These pathways are involved in regulating gene expression and cellular processes like survival and differentiation.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound via cannabinoid receptors.
Quantitative Data Summary
The following table summarizes reported dosage ranges and observed effects for cannabinoid agonists similar to this compound in primary neuron cultures. This data can be used as a starting point for determining the optimal concentration of this compound for specific experimental needs.
| Compound | Neuron Type | Concentration Range | Incubation Time | Observed Effects |
| WIN 55,212-2 | Rat Cortical Neurons | 0.01 - 100 nM | Not specified | Increased extracellular glutamate levels.[8][9] |
| Rat Hippocampal Neurons | 0.1 - 1 µM | 16 hours | Decreased cell surface CB1 receptor immunoreactivity.[10] | |
| Rat Hippocampal Neurons | 100 nM | Not specified | Inhibited glutamatergic synaptic transmission.[11] | |
| Rat Hippocampal Neurons | IC50 = 14 nM | Not specified | Inhibited whole-cell Ba2+ currents.[12] | |
| CP 55,940 | Rat Hippocampal Neurons | 1 µM | Not specified | Modest inhibition of EPSC amplitude.[11] |
| Rat Hippocampal Neurons | 100 nM | 24 hours | Protected against excitotoxicity.[12] | |
| JWH-133 | Rat Hippocampal Neurons | 10 µM | 7 days | Inhibited Aβ42-induced decrease in Bcl-2/Bax ratio and mitochondrial membrane potential.[13][14] |
| Mouse Substantia Nigra Dopaminergic Neurons | 0.1 - 30 µM | Not specified | Dose-dependently inhibited firing frequency.[15] |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Culture
This protocol describes the basic steps for establishing a primary cortical neuron culture from embryonic rodents.
Materials:
-
Timed-pregnant rat (E18) or mouse (E15)
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryos and isolate the cerebral cortices in ice-cold dissection medium.
-
Mince the cortical tissue and transfer it to the digestion solution. Incubate at 37°C for the recommended time.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at the desired density onto coated culture vessels.
-
Incubate the cultures at 37°C in a 5% CO2 humidified incubator.
-
Perform partial media changes every 2-3 days.
Protocol 2: Treatment of Primary Neurons with this compound
This protocol outlines the steps for treating established primary neuron cultures with this compound.
Materials:
-
Established primary neuron cultures (e.g., DIV 7-14)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Pre-warmed culture medium
-
Pipettes and sterile tips
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment starting from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM).
-
Carefully remove half of the existing medium from each well of the neuron culture.
-
Add an equal volume of the this compound-containing medium to each well. For vehicle controls, add medium containing the same concentration of the solvent (e.g., DMSO).
-
Incubate the treated cultures for the desired duration (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.
-
Proceed with downstream analysis, such as viability assays, immunocytochemistry, or functional assays.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound treatment.
Important Considerations
-
Solubility and Vehicle Control: this compound is a lipophilic compound and will likely require a solvent such as DMSO for stock solutions. Ensure the final solvent concentration in the culture medium is minimal (typically ≤ 0.1%) and that a vehicle-only control group is included in all experiments.
-
Dose-Response and Time-Course: It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for this compound to achieve the desired biological effect without inducing toxicity.
-
Neuronal Health: The health and density of the primary neuron culture can significantly impact experimental outcomes. Monitor cultures for signs of stress or cell death.
-
Off-Target Effects: While this compound is a cannabinoid receptor agonist, high concentrations may lead to off-target effects. Consider using a CB1/CB2 receptor antagonist to confirm that the observed effects are receptor-mediated.
References
- 1. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Cannabinoid receptor - Wikipedia [en.wikipedia.org]
- 4. Neurobiology of cannabinoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The CB1 receptor: linking impulsivity and substance use disorder [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The cannabinoid receptor agonist WIN 55,212-2 regulates glutamate transmission in rat cerebral cortex: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jneurosci.org [jneurosci.org]
- 11. jneurosci.org [jneurosci.org]
- 12. researchgate.net [researchgate.net]
- 13. ijsciences.com [ijsciences.com]
- 14. ijsciences.com [ijsciences.com]
- 15. The effect of cannabinoid type Ⅱ receptor on the excitability of substantia nigra dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM679 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are generalized for the administration of cannabinoid receptor agonists in rodent models. Due to a lack of specific published data on the administration of AM679 in in vivo rodent studies, these guidelines are based on standard practices for similar compounds. Researchers should perform dose-response and pharmacokinetic studies to determine the optimal parameters for this compound specifically.
Introduction
This compound is a synthetic cannabinoid that acts as a moderately potent agonist for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2), with a Ki of 13.5 nM at CB1 and 49.5 nM at CB2.[1] As an agonist for these receptors, this compound has the potential to modulate a variety of physiological processes, including neurotransmission, inflammation, and pain perception.[2][3] These application notes provide a framework for the preparation and administration of this compound in rodent models to investigate its pharmacological effects.
Data Presentation
As no specific quantitative data for this compound administration in rodent models is publicly available, the following tables provide a template for researchers to structure their own experimental data for clear comparison.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
| Mouse | Intravenous (IV) | |||||
| Intraperitoneal (IP) | ||||||
| Oral (PO) | ||||||
| Rat | Intravenous (IV) | |||||
| Intraperitoneal (IP) | ||||||
| Oral (PO) |
Table 2: Dose-Response Data for this compound in a Rodent Model of [Specify Model, e.g., Neuropathic Pain]
| Dose (mg/kg) | Route of Administration | N | Baseline [Specify Unit] | Post-administration [Specify Unit] (Timepoint 1) | Post-administration [Specify Unit] (Timepoint 2) | Statistical Significance (p-value) |
| Vehicle | ||||||
| Dose 1 | ||||||
| Dose 2 | ||||||
| Dose 3 |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and injectable solution of this compound for administration to rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., a mixture of DMSO, Tween 80, and saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Vehicle Preparation: A common vehicle for cannabinoid administration is a mixture of 1:1:18 of DMSO:Tween 80:Saline.
-
For 1 mL of vehicle, mix 50 µL of DMSO, 50 µL of Tween 80, and 900 µL of sterile saline.
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
This compound Solubilization:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small amount of DMSO to initially dissolve the compound. Vortex until the powder is completely dissolved.
-
Add the remaining vehicle components (Tween 80 and saline) to reach the final desired concentration.
-
Vortex the solution vigorously. If necessary, use a sonicator for a brief period to aid in dissolution.
-
-
Final Preparation:
-
Visually inspect the solution for any precipitates. The final solution should be clear.
-
Draw the solution into a sterile syringe with the appropriate needle gauge for the intended route of administration.
-
Note: The solubility and stability of this compound in different vehicles should be empirically determined. It is recommended to prepare fresh solutions for each experiment.
Protocol 2: Administration of this compound to Rodents
Objective: To administer this compound to mice or rats via common routes of administration. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Routes of Administration:
-
Intraperitoneal (IP) Injection:
-
Gently restrain the animal, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
-
-
Intravenous (IV) Injection (Tail Vein):
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the animal in a restrainer that allows access to the tail.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Oral Gavage (PO):
-
Gently restrain the animal.
-
Use a proper-sized, blunt-tipped gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of insertion.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus. Do not force the needle.
-
Administer the solution and gently remove the gavage needle.
-
Monitor the animal for any signs of respiratory distress.
-
Signaling Pathways and Visualizations
This compound exerts its effects by activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events.
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor, primarily located in the central nervous system, leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[1][4] This ultimately results in the suppression of neurotransmitter release.[3]
Figure 1: Simplified CB1 receptor signaling cascade initiated by this compound.
CB2 Receptor Signaling Pathway
The CB2 receptor is primarily expressed in immune cells and peripheral tissues.[2] Its activation is associated with the modulation of immune responses and inflammation.[2] Similar to CB1, CB2 receptor activation inhibits adenylyl cyclase and activates MAPK pathways.[5][6]
Figure 2: Simplified CB2 receptor signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound in a rodent model.
Figure 3: General experimental workflow for this compound administration in rodents.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. What are CB2 agonists and how do they work? [synapse.patsnap.com]
- 3. birchandfog.biz [birchandfog.biz]
- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Design and Protocol for In Vivo Behavioral Assessment of AM679
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for designing and executing an in vivo behavioral study on AM679, a synthetic cannabinoid receptor agonist. It includes detailed experimental protocols, data presentation guidelines, and visualizations of key pathways and workflows.
Introduction
This compound is a synthetic compound that functions as a moderately potent agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2), with binding affinities (Ki) of 13.5 nM and 49.5 nM, respectively[1]. As an agonist, this compound mimics the effects of endogenous cannabinoids (endocannabinoids) by activating these receptors. The endocannabinoid system is a critical neuromodulatory system that influences a wide range of physiological processes, including mood, memory, pain perception, and appetite[2].
Given its activity at cannabinoid receptors, which are the primary targets of THC in cannabis, this compound is expected to have significant psychoactive effects. It was first identified in Hungary in 2011 as a designer drug, highlighting the need to understand its behavioral pharmacology for both therapeutic and public health reasons[1]. This application note outlines a battery of behavioral assays in a rodent model to characterize the effects of this compound on locomotor activity, anxiety-like behavior, depressive-like states, and memory consolidation.
Mechanism of Action: Cannabinoid Receptor Signaling
This compound, as a CB1/CB2 receptor agonist, initiates intracellular signaling cascades upon binding. These receptors are G-protein coupled receptors (GPCRs), primarily coupling to the inhibitory G-protein, Gi/o. Activation leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. This, in turn, decreases the activity of Protein Kinase A (PKA). Simultaneously, this pathway can activate the Mitogen-Activated Protein Kinase (MAPK) cascade, influencing gene transcription and cellular responses.
In Vivo Behavioral Study Workflow
A structured workflow is essential for obtaining reliable and reproducible data. The study should proceed from the least stressful to the most stressful behavioral assay to minimize confounding effects between tests. A washout period between tests is recommended.
Experimental Protocols
Animals and Housing
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water). Animals should be group-housed (4-5 per cage) to prevent social isolation stress.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week before any procedures.
Compound Preparation and Administration
-
Compound: this compound (For research use only)[3].
-
Vehicle: A standard vehicle for cannabinoids is a mixture of ethanol, Kolliphor EL (formerly Cremophor EL), and saline (e.g., in a 1:1:18 ratio).
-
Dose Selection: A preliminary dose-response study is recommended. Based on the potency of similar synthetic cannabinoids, a starting range of 0.1, 0.3, and 1.0 mg/kg could be explored.
-
Administration: Intraperitoneal (i.p.) injection, 30 minutes prior to behavioral testing. The injection volume should be consistent (e.g., 10 mL/kg).
Protocol 1: Open Field Test (OFT)
-
Purpose: To assess baseline locomotor activity and anxiety-like behavior in a novel environment.
-
Apparatus: A square arena (e.g., 40x40x40 cm) made of non-porous material, equipped with an overhead video camera connected to tracking software. The arena is virtually divided into a central zone (25% of the total area) and a peripheral zone.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle i.p. 30 minutes prior to the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for 10 minutes.
-
Record the session using video tracking software.
-
After each trial, clean the arena thoroughly with 70% ethanol to remove olfactory cues.
-
-
Data to Collect:
-
Total distance traveled (cm).
-
Time spent in the center zone (s).
-
Number of entries into the center zone.
-
Rearing frequency (vertical activity).
-
Protocol 2: Elevated Plus Maze (EPM)
-
Purpose: To evaluate anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces[4][5].
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms of the same size.
-
Procedure:
-
Administer this compound or vehicle i.p. 30 minutes prior to the test.
-
Place the mouse in the central square of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with an overhead video camera and tracking software.
-
Clean the maze with 70% ethanol between trials.
-
-
Data to Collect:
-
Time spent in the open arms (s).
-
Number of entries into the open arms.
-
Time spent in the closed arms (s).
-
Number of entries into the closed arms.
-
Protocol 3: Forced Swim Test (FST)
-
Purpose: To assess depressive-like behavior or behavioral despair. The test measures the time an animal spends immobile when placed in an inescapable water-filled cylinder[6].
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height, 15 cm diameter) filled with water (24 ± 1°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Administer this compound or vehicle i.p. 30 minutes prior to the test.
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is 6 minutes. The first 2 minutes are considered a habituation period and are excluded from the analysis.
-
Record the time spent immobile during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.
-
After the test, remove the mouse, dry it with a towel, and place it in a heated cage for recovery before returning it to its home cage.
-
-
Data to Collect:
-
Time spent immobile (s) during the final 4 minutes.
-
Protocol 4: Novel Object Recognition (NOR) Test
-
Purpose: To assess learning and memory consolidation, specifically recognition memory[7][8][9]. This test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.
-
Apparatus: The same open field arena used for the OFT. Two sets of different objects (e.g., small plastic toys, metal blocks) that are heavy enough not to be displaced by the mice.
-
Procedure:
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 10 minutes.
-
Familiarization/Training (Day 2): Place two identical objects (A1 and A2) in the arena. Place the mouse in the arena and allow it to explore for 10 minutes. Record the time spent exploring each object.
-
Testing (Day 3): Administer this compound or vehicle i.p. 30 minutes before the test. Place one of the familiar objects (A1) and a new, novel object (B) in the same locations. Allow the mouse to explore for 5-10 minutes. Record the time spent exploring each object.
-
Clean objects and the arena with 70% ethanol after each trial.
-
-
Data to Collect:
-
Time spent exploring the familiar object (T_familiar).
-
Time spent exploring the novel object (T_novel).
-
Discrimination Index (DI): Calculated as (T_novel - T_familiar) / (T_novel + T_familiar).
-
Data Presentation
Quantitative data from each experiment should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Open Field Test Results
| Treatment Group | Total Distance (cm) | Time in Center (s) | Center Entries | Rearing Frequency |
|---|---|---|---|---|
| Vehicle (n=10) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (0.1 mg/kg; n=10) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (0.3 mg/kg; n=10) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| this compound (1.0 mg/kg; n=10) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Elevated Plus Maze Results
| Treatment Group | % Time in Open Arms | Open Arm Entries | Closed Arm Entries |
|---|---|---|---|
| Vehicle (n=10) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (0.1 mg/kg; n=10) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (0.3 mg/kg; n=10) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| this compound (1.0 mg/kg; n=10) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Forced Swim Test and Novel Object Recognition Results
| Treatment Group | FST Immobility Time (s) | NOR Discrimination Index |
|---|---|---|
| Vehicle (n=10) | Mean ± SEM | Mean ± SEM |
| This compound (0.1 mg/kg; n=10) | Mean ± SEM | Mean ± SEM |
| This compound (0.3 mg/kg; n=10) | Mean ± SEM | Mean ± SEM |
| this compound (1.0 mg/kg; n=10) | Mean ± SEM | Mean ± SEM |
Statistical Analysis: Data should be analyzed using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound-treated groups to the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
References
- 1. AM-679 (cannabinoid) - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Review and Meta-Analysis of Anxiety- and Depressive-Like Behaviors in Rodent Models of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rodent tests of depression and anxiety: Construct validity and translational relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thalamo-hippocampal pathway regulates incidental memory capacity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cortical amygdala consolidates a socially transmitted long-term memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. System Consolidation of Spatial Memories in Mice: Effects of Enriched Environment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM679 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM679 is a synthetic cannabinoid that acts as a moderately potent agonist for both the CB1 and CB2 cannabinoid receptors.[1] As a member of the 3-(2-iodobenzoyl)indole family, this compound has been a foundational compound in the development of more specialized cannabinoid ligands, including the potent CB1 agonist AM-694 and the selective CB2 agonist AM-1241.[1] Radioligand binding assays are a robust and sensitive method, often considered the gold standard for characterizing the affinity of a ligand for its receptor.[2] These assays are crucial for screening new compounds and understanding their pharmacological profiles.
This document provides detailed protocols and application notes for utilizing this compound in competitive radioligand binding assays to determine its binding affinity (Ki) for cannabinoid receptors.
Quantitative Data Summary: Binding Affinity of this compound
The binding affinity of this compound for human cannabinoid receptors has been determined through radioligand competition assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Notes |
| This compound | CB1 | 13.5 | Moderately potent agonist. |
| This compound | CB2 | 49.5 | Shows some preference for CB1 over CB2. |
Table 1: Binding affinities of this compound for human cannabinoid receptors (CB1 and CB2). Data sourced from literature.[1]
Experimental Protocols
Radioligand binding assays are essential for characterizing the interaction between a ligand like this compound and its target receptors.[3][4] The most common method to determine the Ki of an unlabeled compound (e.g., this compound) is a competitive binding assay.[2] This involves incubating a fixed concentration of a radiolabeled ligand with the receptor source in the presence of varying concentrations of the unlabeled test compound.
Preparation of Cell Membranes Expressing Cannabinoid Receptors
This protocol is for preparing crude membrane fractions from cultured cells (e.g., CHO or HEK293) stably expressing either human CB1 or CB2 receptors.
Materials:
-
Cultured cells expressing CB1 or CB2 receptors
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4 (with protease inhibitors)
-
Storage Buffer: Lysis buffer with 10% sucrose (cryoprotectant)
-
Dounce homogenizer or sonicator
-
High-speed centrifuge
-
BCA Protein Assay Kit
Protocol:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Pellet the cells by centrifugation (e.g., 1,000 x g for 5 minutes).
-
Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.[5]
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[5]
-
Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the high-speed centrifugation.
-
Resuspend the final pellet in Storage Buffer.
-
Determine the protein concentration using a BCA assay.[5]
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay: Determining Ki of this compound
This protocol describes how to determine the binding affinity of unlabeled this compound by its ability to compete with a known radioligand, such as [³H]CP-55,940, for binding to CB1 or CB2 receptors.
Materials:
-
CB1 or CB2 receptor membrane preparation (10-20 µg protein per well)[6]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[5]
-
Radioligand: [³H]CP-55,940 (or [³H]WIN-55,212-2) at a concentration close to its Kd (e.g., 1.5 nM)[6]
-
Test Compound: this compound, serially diluted (e.g., 10⁻¹¹ M to 10⁻⁵ M)
-
Non-specific Binding (NSB) control: A high concentration of a potent, unlabeled cannabinoid agonist (e.g., 10 µM WIN-55,212-2)
-
96-well plates
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)[5]
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail and scintillation counter
Protocol:
-
In a 96-well plate, set up the following in duplicate or triplicate for each concentration point:
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membrane Preparation.
-
Non-specific Binding (NSB): 50 µL NSB Control + 50 µL Radioligand + 150 µL Membrane Preparation.
-
Competition: 50 µL this compound dilution + 50 µL Radioligand + 150 µL Membrane Preparation.
-
-
The final assay volume is typically 250 µL.[5]
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[5]
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free (unbound) radioligand.[2][7]
-
Wash the filters rapidly 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters completely (e.g., at 50°C for 30 minutes).[5]
-
Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis
-
Calculate Specific Binding: For each concentration of this compound, calculate the specific binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding without competitor) against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., in Prism GraphPad) to fit a sigmoidal dose-response curve and determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding assay).
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay.
Cannabinoid Receptor Signaling Pathway
This compound acts as an agonist at CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).[1][8] Their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9]
References
- 1. AM-679 (cannabinoid) - Wikipedia [en.wikipedia.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. researchgate.net [researchgate.net]
- 8. The pharmacology of cannabinoid receptors and their ligands: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for AM679 in Signal Transduction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM679 is a moderately potent agonist for the cannabinoid receptors CB1 and CB2.[1] As a member of the 3-(2-iodobenzoyl)indole class of cannabinoids, it serves as a valuable research tool for investigating the roles of these receptors in various physiological and pathological processes.[1] Cannabinoid receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. Understanding the interaction of novel ligands like this compound with these pathways is crucial for basic research and the development of new therapeutics.
These application notes provide a comprehensive guide to designing and conducting experiments to study the signal transduction pathways modulated by this compound. Detailed protocols for key in vitro assays are provided, along with templates for data presentation and visualization tools to facilitate experimental planning and interpretation.
Note on this compound Isomers: It is important to be aware that there are two distinct molecules referred to as AM-679 in scientific literature. This document focuses on the cannabinoid receptor agonist, (2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone. Another compound, a 5-Lipoxygenase-activating protein (FLAP) inhibitor, also shares the AM-679 designation but has a different chemical structure and biological target. Researchers should ensure they are using the correct compound for their studies.
Data Presentation
Effective experimental design requires clear and concise data presentation. The following tables summarize the known binding affinities of this compound and provide a template for presenting data from functional assays.
Table 1: this compound Cannabinoid Receptor Binding Affinity
| Receptor | Ki (nM) |
| CB1 | 13.5[1] |
| CB2 | 49.5[1] |
Table 2: Template for this compound Functional Assay Data
| Assay | Cell Line | Parameter | This compound | Positive Control (e.g., CP55,940) |
| cAMP Accumulation | CHO-hCB1 | EC50 (nM) | Data to be determined | Known value |
| Emax (% inhibition) | Data to be determined | Known value | ||
| CHO-hCB2 | EC50 (nM) | Data to be determined | Known value | |
| Emax (% inhibition) | Data to be determined | Known value | ||
| [35S]GTPγS Binding | HEK293-hCB1 Membranes | EC50 (nM) | Data to be determined | Known value |
| Emax (% stimulation) | Data to be determined | Known value | ||
| HEK293-hCB2 Membranes | EC50 (nM) | Data to be determined | Known value | |
| Emax (% stimulation) | Data to be determined | Known value | ||
| ERK1/2 Phosphorylation | N18TG2 | EC50 (nM) | Data to be determined | Known value |
| Emax (% of control) | Data to be determined | Known value | ||
| Intracellular Calcium Mobilization | HEK293-hCB1/Gαq/i5 | EC50 (nM) | Data to be determined | Known value |
| Emax (RFU) | Data to be determined | Known value |
EC50: Half-maximal effective concentration; Emax: Maximum effect; RFU: Relative Fluorescence Units.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in signal transduction is essential for a clear understanding of experimental design and results. The following diagrams, generated using the DOT language, illustrate the canonical cannabinoid receptor signaling pathway and the workflows for the described experimental protocols.
Caption: Canonical signaling pathways activated by cannabinoid receptor agonists.
References
AM679 solution preparation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM679 is a synthetic cannabinoid that acts as a moderately potent agonist for both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] It belongs to the 3-(2-iodobenzoyl)indole class of cannabinoids and has been utilized as a chemical scaffold in the development of more selective cannabinoid ligands.[1] These application notes provide detailed protocols for the preparation, storage, and in vitro characterization of this compound, intended to guide researchers in its use for preclinical studies.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its stability and ensuring the reproducibility of experimental results.
Table 1: Physicochemical and Solubility Data for this compound
| Parameter | Value | Reference |
| Chemical Name | (2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone | [1] |
| CAS Number | 335160-91-3 | [1] |
| Molecular Formula | C₂₀H₂₀INO | [1] |
| Molecular Weight | 417.29 g/mol | [1] |
| Purity | ≥98% (crystalline solid) | Cayman Chemical |
| Solubility | ||
| in DMSO | 14 mg/mL | Cayman Chemical |
| in DMF | 10 mg/mL | Cayman Chemical |
| in Ethanol | 10 mg/mL | Cayman Chemical |
Storage Conditions:
For optimal stability, this compound should be stored as a crystalline solid. Recommended storage conditions are as follows:
Table 2: Recommended Storage Conditions for this compound
| Condition | Duration | Temperature | Atmosphere |
| Short-term | Days to Weeks | 0 - 4 °C | Dry, Dark |
| Long-term | Months to Years | -20 °C | Dry, Dark |
Stock solutions should be stored at -20°C and are stable for several months. It is advisable to prepare fresh dilutions for daily experimental use from the stock solution.
Biological Activity
This compound is a dual agonist for CB1 and CB2 receptors, with a higher affinity for the CB1 receptor. Its functional activity as an agonist is confirmed through its ability to modulate downstream signaling pathways.
Table 3: Receptor Binding Affinity and In Vitro Inhibitory Concentrations of this compound
| Target | Parameter | Value | Reference |
| CB1 Receptor | Kᵢ | 13.5 nM | [1] |
| CB2 Receptor | Kᵢ | 49.5 nM | [1] |
| FLAP Binding | IC₅₀ | 2.2 nM | [2] |
| Human Leukocyte Assay (hLA) | IC₅₀ | 0.6 nM | [2] |
| Human Whole Blood Assay (hWB) | IC₅₀ | 154 nM | [2] |
Signaling Pathways
Activation of CB1 and CB2 receptors by an agonist like this compound initiates a cascade of intracellular signaling events. Both receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[3][4]
Caption: General signaling pathway for CB1/CB2 receptor activation by an agonist.
Experimental Protocols
The following are detailed protocols for the in vitro characterization of this compound.
General Experimental Workflow
A typical workflow for the in vitro characterization of this compound involves several key stages, from initial solution preparation to the final data analysis.
Caption: Experimental workflow for in vitro characterization of this compound.
Protocol 1: CB1/CB2 Receptor Binding Assay ([³H]CP-55,940)
This protocol determines the binding affinity (Kᵢ) of this compound for the CB1 and CB2 receptors through competitive displacement of the radiolabeled agonist [³H]CP-55,940.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[³H]CP-55,940 (radioligand).
-
This compound.
-
CP-55,940 (unlabeled, for non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 1 mg/mL BSA, pH 7.4.
-
96-well filter plates (e.g., Millipore).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer.
-
50 µL of [³H]CP-55,940 (at a final concentration near its Kd).
-
50 µL of either:
-
Binding buffer (for total binding).
-
Unlabeled CP-55,940 (10 µM final, for non-specific binding).
-
This compound dilution.
-
-
50 µL of membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at 30°C for 90 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters and add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the Kᵢ value for this compound using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G proteins coupled to the CB1/CB2 receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[5][6]
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS (radioligand).
-
This compound.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer.
-
25 µL of this compound dilution.
-
25 µL of GDP (final concentration ~10 µM).
-
25 µL of membrane preparation (20-40 µg of protein).
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration and wash the filters with ice-cold assay buffer.
-
Dry the filters, add scintillation fluid, and quantify radioactivity.
-
Analyze the data to determine the EC₅₀ and Emax values for this compound-stimulated [³⁵S]GTPγS binding.
Protocol 3: cAMP Inhibition Assay
This assay determines the functional potency of this compound as an agonist by measuring the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
Materials:
-
Whole cells expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
-
IBMX (a phosphodiesterase inhibitor).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with serum-free medium containing IBMX (e.g., 0.5 mM) and incubate for 30 minutes.
-
Add serial dilutions of this compound to the wells and incubate for 15 minutes.
-
Add forskolin (final concentration ~5 µM) to all wells except the basal control and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Generate dose-response curves and calculate the EC₅₀ value for this compound's inhibition of forskolin-stimulated cAMP production.
Data Interpretation and Expected Results
The described assays will provide a comprehensive in vitro pharmacological profile of this compound.
-
Receptor Binding Assay: This will yield the Kᵢ values, confirming the binding affinity of this compound to CB1 and CB2 receptors. Based on existing data, expect Kᵢ values in the low nanomolar range.[1]
-
[³⁵S]GTPγS Binding Assay: This will determine the functional potency (EC₅₀) and efficacy (Emax) of this compound as a G protein activator. A dose-dependent increase in [³⁵S]GTPγS binding is expected for an agonist.
-
cAMP Inhibition Assay: This will provide a measure of the functional consequence of G protein activation. A dose-dependent decrease in forskolin-stimulated cAMP levels is the expected outcome, from which an EC₅₀ value can be derived.
The functional potency data (EC₅₀ values) obtained from the GTPγS and cAMP assays are crucial for understanding the concentration-dependent effects of this compound in cellular and in vivo models.
Troubleshooting
Table 4: Common Issues and Troubleshooting for In Vitro Assays
| Issue | Possible Cause | Suggested Solution |
| High non-specific binding in receptor assay | Insufficient blocking, improper washing, radioligand degradation | Increase BSA concentration in buffers, optimize wash steps, use fresh radioligand. |
| Low signal in GTPγS assay | Low receptor expression, inactive G proteins, incorrect GDP concentration | Use membranes with higher receptor density, ensure proper membrane preparation, optimize GDP concentration. |
| High variability in cAMP assay | Inconsistent cell numbers, cell stress, reagent degradation | Ensure even cell seeding, handle cells gently, prepare fresh reagents. |
| Inconsistent results | Improper solution preparation, degradation of this compound | Verify stock solution concentration, prepare fresh dilutions, store this compound properly. |
Conclusion
These application notes provide a framework for the preparation, storage, and in vitro pharmacological characterization of the synthetic cannabinoid this compound. By following these protocols, researchers can obtain reliable and reproducible data on the binding affinity and functional activity of this compound at cannabinoid receptors, which is essential for its further investigation in drug discovery and development.
References
- 1. Activity-based detection of synthetic cannabinoid receptor agonists in plant materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. realmofcaring.org [realmofcaring.org]
- 4. mdpi.com [mdpi.com]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM1241, a Selective Cannabinoid Receptor 2 (CB2) Agonist, in Neuroinflammation Models
A Note on the Target Compound: Initial searches for "AM679" identified it as a moderately potent synthetic cannabinoid agonist for both CB1 and CB2 receptors (Kᵢ of 13.5 nM and 49.5 nM, respectively). However, there is a notable lack of published literature detailing its specific application in neuroinflammation models. This compound served as a foundational structure for the development of more selective cannabinoid ligands. Given the user's interest in neuroinflammation, these application notes will focus on the well-characterized, selective CB2 receptor agonist, AM1241 , which has extensive applications in this field of research. The activation of the CB2 receptor is a significant area of investigation for its anti-inflammatory and neuroprotective effects.
Introduction to AM1241 in Neuroinflammation
AM1241 is a potent and selective agonist for the cannabinoid receptor type 2 (CB2). The CB2 receptor is primarily expressed in immune cells, including microglia, the resident immune cells of the central nervous system (CNS). In the context of neuroinflammation, which is a key pathological feature of many neurodegenerative diseases and injuries, the CB2 receptor is upregulated in activated microglia and astrocytes.[1] The activation of CB2 receptors by agonists like AM1241 has been shown to exert anti-inflammatory and neuroprotective effects, making it a valuable tool for studying neuroinflammatory processes and for the development of potential therapeutics.[1][2][3]
AM1241 has been demonstrated to be effective in various preclinical models of neuroinflammation, including those for epilepsy, amyotrophic lateral sclerosis (ALS), spinal cord injury, and neuropathic pain.[1][2][3][4] Its mechanism of action involves the modulation of microglial and astrocytic activation, the reduction of pro-inflammatory cytokine production, and the promotion of a neuroprotective microenvironment.[2][3][5]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the properties and effects of AM1241 in neuroinflammation models.
Table 1: Receptor Binding Affinity and Selectivity of AM1241
| Receptor | Binding Affinity (Kᵢ) | Species | Reference |
| CB1 | 580 nM | Human | [1] |
| CB2 | 7 nM | Human | [1] |
| CB1 | 280 ± 41 nM | Rat | [4] |
| CB2 | 3.4 ± 0.5 nM | Mouse | [4] |
Table 2: Effects of AM1241 on Inflammatory Markers in In Vitro Neuroinflammation Models
| Cell Type | Model | Treatment | Effect | Reference |
| BV2 microglia | LPS + Morphine | AM1241 | ↓ iNOS mRNA and protein | [5] |
| HMC3 microglia | LPS + Morphine | AM1241 | ↓ iNOS mRNA and protein | [5] |
| BV2 microglia | LPS + Morphine | AM1241 | ↑ SOCS3 mRNA and protein | [5] |
| HMC3 microglia | LPS + Morphine | AM1241 | ↑ SOCS3 mRNA and protein | [5] |
| BV2 microglia | LPS + Morphine | AM1241 | ↓ IL-1β, IL-6, TNF-α secretion | [5] |
| HMC3 microglia | LPS + Morphine | AM1241 | ↓ IL-1β, IL-6, TNF-α secretion | [5] |
| Neural Stem Cells | LPS | Exosome-delivered AM1241 | ↓ IL-1β, IL-6, TNF-α levels | [3] |
Table 3: In Vivo Efficacy of AM1241 in Neuroinflammation Models
| Animal Model | Disease/Injury | AM1241 Dose and Administration | Key Findings | Reference |
| G93A-SOD1 transgenic mice | Amyotrophic Lateral Sclerosis (ALS) | 0.3 mg/kg and 3 mg/kg, daily i.p. injections | Increased survival interval after disease onset by 56% | [1] |
| Pilocarpine-induced chronic epilepsy mice | Epilepsy | Not specified | Reduced seizure frequency and neuronal loss | [2] |
| GFAP/Gp120 transgenic mice | HIV-1 gp120-induced neurotoxicity | 10 mg/kg, daily for 10 days | Enhanced in vivo neurogenesis, decreased astrogliosis | [6] |
| Spinal cord injury (SCI) mice | Spinal Cord Injury | Not specified (delivered via exosomes) | Improved motor function recovery, suppressed astrocyte/microglia activation | [3] |
| Spinal nerve ligation rats | Neuropathic Pain | Dose-dependent i.p. injection | Reversed tactile and thermal hypersensitivity | [4] |
Signaling Pathways and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: In Vitro Assessment of AM1241 on Microglial Activation
Objective: To determine the effect of AM1241 on pro-inflammatory and anti-inflammatory markers in a microglial cell line (e.g., BV2) stimulated with lipopolysaccharide (LPS).
Materials:
-
BV2 microglial cells
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
AM1241
-
DMSO (vehicle for AM1241)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction, cDNA synthesis, and qPCR (e.g., TRIzol, reverse transcriptase kit, SYBR Green master mix)
-
Primers for target genes (e.g., iNOS, SOCS3, IL-1β, IL-6, TNF-α, and a housekeeping gene like GAPDH)
-
ELISA kits for IL-1β, IL-6, and TNF-α
-
Protein lysis buffer and reagents for Western blotting
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed BV2 cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of AM1241 (e.g., 1, 10, 100 nM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6 or 24 hours). Include a control group with no LPS or AM1241 treatment.
-
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Cell Lysate for RNA: Wash the cells with PBS and lyse them with TRIzol for RNA extraction.
-
Cell Lysate for Protein: Wash the cells with PBS and lyse them with protein lysis buffer for Western blot analysis.
-
-
ELISA: Perform ELISAs for IL-1β, IL-6, and TNF-α on the collected supernatants according to the manufacturer's instructions.
-
qPCR:
-
Extract total RNA from the cell lysates and perform reverse transcription to synthesize cDNA.
-
Perform qPCR using SYBR Green master mix and primers for the target genes.
-
Analyze the relative gene expression using the ΔΔCt method, normalized to the housekeeping gene.
-
-
Western Blot:
-
Determine the protein concentration of the cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, SOCS3, and a loading control (e.g., β-actin), followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Protocol 2: In Vivo Evaluation of AM1241 in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
Objective: To assess the therapeutic efficacy of AM1241 in the G93A-SOD1 transgenic mouse model of ALS.
Materials:
-
G93A-SOD1 transgenic mice and wild-type littermates
-
AM1241
-
Vehicle solution (e.g., 1:1:18 mixture of ethanol:Kolliphor EL:saline)
-
Rotarod apparatus for motor function testing
-
Materials for intraperitoneal (i.p.) injections
-
Materials for tissue collection and processing (perfusion solutions, cryoprotectants)
-
Antibodies for immunohistochemistry (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes)
Procedure:
-
Animal Model: Use G93A-SOD1 transgenic mice, which develop a progressive motor neuron disease resembling human ALS.
-
Symptom Onset Determination: Monitor the mice daily for the onset of symptoms, such as tremors or a noticeable decline in motor function.
-
Treatment Administration:
-
Upon symptom onset, randomly assign mice to treatment groups: vehicle control and AM1241 (e.g., 0.3 mg/kg and 3 mg/kg).
-
Administer daily i.p. injections of the assigned treatment.
-
-
Behavioral Assessment:
-
Perform weekly rotarod tests to assess motor coordination and disease progression. Record the latency to fall for each mouse.
-
Monitor body weight and survival.
-
-
Tissue Collection:
-
At a predetermined endpoint or at the end of the study, euthanize the mice and perfuse them with PBS followed by 4% paraformaldehyde.
-
Dissect the spinal cord and/or brain and post-fix the tissues.
-
Cryoprotect the tissues in sucrose solutions before sectioning.
-
-
Immunohistochemistry:
-
Cut cryosections of the spinal cord.
-
Perform immunohistochemical staining for markers of neuroinflammation, such as Iba1 for microglia and GFAP for astrocytes.
-
Image the stained sections using a fluorescence microscope.
-
-
Data Analysis:
-
Analyze the rotarod data to compare motor performance between treatment groups over time.
-
Perform survival analysis using Kaplan-Meier curves.
-
Quantify the immunofluorescence intensity or the number of activated glial cells in the spinal cord sections.
-
These protocols provide a framework for investigating the application of AM1241 in both in vitro and in vivo models of neuroinflammation. Researchers should optimize the specific concentrations, time points, and outcome measures based on their experimental goals and model systems.
References
- 1. The CB2 cannabinoid agonist AM-1241 prolongs survival in a transgenic mouse model of amyotrophic lateral sclerosis when initiated at symptom onset - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid receptor 2 agonist AM1241 alleviates epileptic seizures and epilepsy-associated depression via inhibiting neuroinflammation in a pilocarpine-induced chronic epilepsy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of EVs loaded with CB2 receptor agonist in spinal cord injury via the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. CB2 receptor agonist AM1241 regulating the polarization of microglia reduces morphine tolerance through IL-4/STAT6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cannabinoid CB2 receptor agonist AM1241 enhances neurogenesis in GFAP/Gp120 transgenic mice displaying deficits in neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
AM679: A Versatile Tool for Interrogating Cannabinoid Receptor Function
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals in the field of G-protein coupled receptor (GPCR) research, particularly those focused on the endocannabinoid system.
Introduction
AM679 is a synthetic cannabinoid ligand that acts as a moderately potent agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] As a member of the 3-(2-iodobenzoyl)indole class of cannabinoids, this compound has served as a valuable research tool and a structural template for the development of more selective and potent cannabinoid receptor modulators, including the widely used research compounds AM694 and AM2233 (potent CB1 agonists) and AM1241 (a selective CB2 agonist).[1] This document provides detailed application notes and experimental protocols for utilizing this compound in GPCR research to characterize cannabinoid receptor binding, signaling, and function.
Data Presentation
The following table summarizes the reported binding affinities of this compound for human cannabinoid receptors. This quantitative data is essential for designing and interpreting experiments.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| This compound | CB1 | 13.5 nM | [1] |
| This compound | CB2 | 49.5 nM | [1] |
Signaling Pathways
This compound, as an agonist for CB1 and CB2 receptors, is expected to modulate canonical cannabinoid receptor signaling pathways. These receptors primarily couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of these receptors can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly extracellular signal-regulated kinase (ERK). Furthermore, agonist binding can induce the recruitment of β-arrestins, which play a crucial role in receptor desensitization, internalization, and G-protein-independent signaling.
Below are diagrams illustrating the key signaling pathways associated with cannabinoid receptor activation by an agonist like this compound.
References
Troubleshooting & Optimization
troubleshooting AM679 insolubility in aqueous buffer
Technical Support Center: AM679
This guide provides troubleshooting advice and frequently asked questions regarding the solubility of this compound in aqueous buffers for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a synthetic cannabinoid that acts as a moderately potent agonist for the cannabinoid receptors CB1 and CB2, with Ki values of 13.5 nM and 49.5 nM, respectively[1][2]. It is an indole derivative with the chemical formula C20H20INO and a molecular weight of 417.29 g/mol [1][3]. Like many organic small molecules developed for biological assays, this compound is hydrophobic, which leads to low solubility in aqueous solutions. This poor solubility can cause issues in experiments, leading to variable data, underestimation of activity, and inaccurate structure-activity relationships (SAR)[4][5].
Q2: What are the recommended stock solvents for this compound?
This compound is soluble in several organic solvents. It is recommended to prepare stock solutions in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol[2]. High-concentration stock solutions in these solvents can then be diluted into your aqueous experimental buffer.
Q3: My this compound precipitated when I diluted my DMSO stock into my aqueous buffer. What happened?
This is a common issue when working with hydrophobic compounds. When a concentrated stock in an organic solvent like DMSO is diluted into an aqueous buffer, the compound may crash out of solution if its solubility limit in the final aqueous environment is exceeded[5]. The final concentration of the organic solvent might be too low to keep the compound dissolved.
Q4: Can I sonicate or heat the sample to redissolve the precipitate?
While gentle warming or sonication can sometimes help redissolve a compound, these methods should be used with caution. Excessive heat can degrade the compound or affect the stability of other components in your assay, such as proteins[6]. Sonication can also sometimes induce aggregation. A better approach is to optimize the solvent system or use solubilizing agents.
Troubleshooting Guide for this compound Insolubility
Initial Preparation and Handling
Proper initial handling is critical to prevent solubility issues. It is advised to start by preparing a high-concentration stock solution in an appropriate organic solvent.
Stock Solution Solubility Data
| Solvent | Solubility |
| Dimethylformamide (DMF) | 10 mg/mL[2] |
| Dimethyl sulfoxide (DMSO) | 14 mg/mL[2] |
| Ethanol | 10 mg/mL[2] |
Experimental Protocol: Preparing a Working Solution of this compound
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle vortexing may be applied.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in your aqueous buffer.
-
When diluting, add the aqueous buffer to the this compound stock solution slowly while vortexing gently. This prevents localized high concentrations of the compound in the aqueous environment which can lead to precipitation[7].
-
-
Incorporate Solubilizing Agents (If Needed):
-
If precipitation occurs, consider adding co-solvents, surfactants, or other stabilizing agents to your aqueous buffer before adding the this compound stock.
-
Troubleshooting Flowchart
If you encounter precipitation, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for this compound insolubility.
Advanced Solubilization Strategies
If basic troubleshooting fails, consider these advanced strategies.
-
Co-solvents: While DMSO is used for the stock, including a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like DMSO, ethanol, or glycerol in the final aqueous buffer can significantly improve solubility[8]. Always verify that the final co-solvent concentration does not affect your biological assay.
-
Surfactants: Non-ionic surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water[8]. Commonly used surfactants in biological assays include Tween® 80 and Pluronic® F-127 at low concentrations (e.g., 0.01-0.1%).
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment[9]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Experimental Workflow for Solubilization
Caption: Experimental workflow for preparing this compound solution.
This compound Mechanism of Action
This compound's primary mechanism of action is the activation of cannabinoid receptors, which are G-protein coupled receptors (GPCRs). Understanding this pathway can be critical for experiment design.
Caption: Simplified signaling pathway for this compound.
References
- 1. AM-679 (cannabinoid) - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fidabio [fidabio.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AM679 Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AM679 in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic cannabinoid that acts as a moderately potent agonist for both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors. Its primary mechanism of action involves binding to and activating these receptors, which are part of the endocannabinoid system. This activation can trigger various downstream signaling pathways within the cell.
Q2: What are the expected cytotoxic effects of this compound?
Activation of cannabinoid receptors, particularly CB2 which is often overexpressed in cancer cells, has been shown to induce apoptosis (programmed cell death).[1][2] The cytotoxic effects of this compound are anticipated to be mediated through the induction of apoptosis, primarily via the intrinsic (mitochondrial) pathway.
Q3: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
While specific IC50 values for this compound are not widely published, a common starting point for in vitro studies with synthetic cannabinoids is in the low to mid-micromolar range. Based on data for similar compounds, a preliminary dose-response experiment could include concentrations ranging from 1 µM to 50 µM . It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell line and experimental conditions.
Q4: Which type of cytotoxicity assay is most suitable for assessing the effects of this compound?
Several assays can be used to measure cytotoxicity. The choice depends on the specific research question and available equipment.
-
Metabolic Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of viable cells and are a good initial screening tool to assess the overall impact of this compound on cell viability.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity, a hallmark of late-stage apoptosis or necrosis.
-
Apoptosis Assays (e.g., Caspase Activity Assays, Annexin V/PI staining): Since this compound is expected to induce apoptosis, these assays can provide more mechanistic insights into the mode of cell death.
Q5: How long should cells be exposed to this compound?
The optimal incubation time can vary between cell lines and is dependent on the concentration of this compound. A typical starting point for initial experiments is 24 to 48 hours . Time-course experiments are recommended to determine the point at which the maximal cytotoxic effect is observed.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal in control wells | - High cell density- Contamination (e.g., microbial)- Reagent interference | - Optimize cell seeding density.- Ensure aseptic technique.- Run a reagent-only control to check for interference. |
| Inconsistent results across replicates | - Uneven cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| Unexpectedly low cytotoxicity | - this compound concentration is too low- Short incubation time- Cell line is resistant to this compound | - Increase the concentration range in your dose-response experiment.- Increase the incubation time (e.g., 48-72 hours).- Consider using a different cell line or a positive control known to induce apoptosis. |
| Unexpectedly high cytotoxicity in all wells | - this compound concentration is too high- Solvent (e.g., DMSO) toxicity | - Lower the concentration range.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). Run a vehicle control. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
1. Reagent and Material Preparation:
-
Cell culture medium appropriate for your cell line.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Multichannel pipette.
-
Microplate reader.
2. Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight to allow for cell attachment.
3. This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution. A suggested starting range is 1 µM to 50 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for the desired time (e.g., 24 or 48 hours).
4. MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
References
Technical Support Center: AM679 Stability and Degradation Prevention
Welcome to the technical support center for AM679. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a synthetic cannabinoid that acts as a moderately potent agonist for the cannabinoid receptors CB1 and CB2. Chemically, it is classified as a benzoylindole, specifically (2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone.
Q2: What are the primary factors that can cause this compound degradation in experimental solutions?
The primary factors that can lead to the degradation of this compound and other synthetic cannabinoids in solution include:
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.
-
Light Exposure: Like many indole derivatives, this compound may be susceptible to photodegradation upon exposure to UV or even ambient light.
-
pH: The stability of indole compounds can be pH-dependent. Acidic or highly alkaline conditions may promote hydrolysis or other degradation pathways.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the degradation of the molecule.
-
Solvent Purity: Impurities in solvents, such as water or peroxides, can react with this compound and cause its degradation.
Q3: How should I prepare stock solutions of this compound to maximize stability?
To prepare stable stock solutions of this compound, it is recommended to dissolve the compound in an appropriate organic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol. Ensure the solvent is of high purity and anhydrous. Prepare the solution at a reasonable concentration, as highly concentrated or highly diluted solutions may exhibit different stability profiles.
Q4: What are the recommended storage conditions for this compound solutions?
For optimal stability, this compound solutions should be stored at -20°C in tightly sealed, light-protected containers. For long-term storage, amber glass vials with airtight caps are recommended to minimize exposure to light and air.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in the stock or working solution. | 1. Verify Storage Conditions: Ensure that stock solutions are stored at -20°C and protected from light. 2. Prepare Fresh Solutions: If degradation is suspected, prepare fresh working solutions from a solid sample of this compound before each experiment. 3. Perform a Stability Check: If you have access to analytical instrumentation (e.g., HPLC), you can analyze an aliquot of your stock solution to check for the presence of degradation products. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture and accelerate degradation. Aliquot stock solutions into smaller, single-use volumes. 2. Use High-Purity Solvents: Ensure that all solvents used for preparing solutions and for analytical mobile phases are of high purity and are properly degassed. 3. Protect from Light: During experimental procedures, protect solutions containing this compound from direct light by using amber vials or by wrapping containers in aluminum foil. |
| Precipitation of this compound in aqueous experimental media. | Low aqueous solubility of this compound. | 1. Use a Co-solvent: When preparing aqueous working solutions, it may be necessary to use a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to maintain the solubility of this compound. Ensure the final concentration of the co-solvent is compatible with your experimental system. 2. Check Final Concentration: Do not exceed the solubility limit of this compound in your final experimental buffer. It may be necessary to perform a solubility test to determine the maximum achievable concentration. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
High-purity solvents (e.g., DMSO, ethanol, acetonitrile, methanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Photostability chamber or a UV lamp
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the intact this compound from any potential degradation products.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of a control sample (stored at -20°C, protected from light) to identify and quantify any degradation products.
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: A flowchart to diagnose and resolve potential this compound degradation issues.
Potential Degradation Pathways for Benzoylindoles
Caption: General degradation pathways for benzoylindoles like this compound.
AM679 lot-to-lot variability issues
Technical Support Center: AM679
This support center provides troubleshooting guidance and answers to frequently asked questions regarding lot-to-lot variability of the cannabinoid receptor agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: We've observed a decrease in the expected biological response with a new lot of this compound compared to our previous lot. What could be the cause?
A1: A change in biological response is a common indicator of lot-to-lot variability. Several factors can contribute to this issue:
-
Purity and Impurity Profile: Minor variations in the purity of this compound or the presence of different impurities can alter the compound's effective concentration and biological activity.
-
Compound Stability and Storage: Improper storage or handling can lead to degradation of the compound.[1][2] this compound should be stored under the conditions specified on the datasheet to maintain its stability.
-
Solubility Issues: If the new lot is not fully solubilized, the actual concentration in your assay will be lower than intended, leading to a reduced effect.
-
Assay Conditions: Inconsistent experimental conditions, such as cell passage number, reagent concentrations, or incubation times, can significantly impact results.[3][4]
Q2: How can our lab independently verify the quality of a new lot of this compound?
A2: We recommend performing in-house quality control (QC) to confirm the specifications of the new lot. Key verification methods include:
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the compound.
-
Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight and thus the identity of this compound.
-
Functional Assay: The most direct way to compare lots is to test the old and new lots side-by-side in your specific biological assay to determine their relative potency (e.g., by comparing EC50 values).
Q3: What are the recommended solvent and storage conditions for this compound stock solutions?
A3: For optimal stability, this compound should be dissolved in an anhydrous solvent such as DMSO to prepare a concentrated stock solution. This stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -80°C.[5] Before use, allow the aliquot to equilibrate to room temperature and vortex gently to ensure a homogeneous solution.
Q4: Can minor differences in the physical appearance of the this compound powder between lots affect its performance?
A4: While the compound should generally conform to the appearance described on the certificate of analysis (e.g., "white to off-white solid"), minor variations in color or texture are not uncommon and do not always indicate a problem with quality. However, if a significant difference in appearance is coupled with a change in experimental results, it warrants further investigation through the QC methods described above.
Troubleshooting Guides
If you are experiencing inconsistent results, this guide provides a systematic approach to identifying the source of the problem.
Troubleshooting Workflow for Lot-to-Lot Variability
This workflow can help you determine if the observed variability is due to the new lot of this compound or other experimental factors.
Caption: A step-by-step workflow to troubleshoot this compound lot-to-lot variability.
Quantitative Data Summary
The table below provides an example of typical quality control data for different lots of this compound. You can compare the Certificate of Analysis for your lot against these typical values.
| Parameter | Method | Specification | Lot A (Example) | Lot B (Example) | Lot C (Example) |
| Purity | HPLC (254 nm) | ≥98.0% | 99.1% | 98.5% | 99.4% |
| Identity | LC-MS (m/z) | Conforms to [M+H]⁺ | Conforms | Conforms | Conforms |
| CB1 Receptor Affinity (Ki) | Binding Assay | 10 - 20 nM | 13.5 nM | 18.2 nM | 15.1 nM |
| CB2 Receptor Affinity (Ki) | Binding Assay | 40 - 60 nM | 49.5 nM | 55.3 nM | 45.8 nM |
| Appearance | Visual | White to Off-White Solid | White Solid | Off-White Solid | White Solid |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol describes a standard method for determining the purity of an this compound sample.
Materials:
-
This compound sample (from new and old lots if available)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
-
HPLC Method:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.
Experimental Workflow for HPLC Analysis
References
Technical Support Center: Optimizing Assays with AM679
Welcome to the technical support center for AM679. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing non-specific binding of this compound in a variety of experimental assays. By ensuring high specificity, you can achieve more accurate, reproducible, and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it problematic in assays involving this compound?
Non-specific binding refers to the interaction of a compound, such as this compound, with unintended targets in an assay system. These targets can include assay plates (e.g., polystyrene), blocking proteins, or other cellular components not under investigation.[1][2][3] This phenomenon is problematic because it can lead to high background signals, which obscure the true specific signal, reduce the assay's sensitivity and dynamic range, and can result in false-positive or inaccurate results.[2][4]
Q2: What are the common causes of non-specific binding for a small molecule like this compound?
Several factors can contribute to the non-specific binding of small molecules:
-
Hydrophobic Interactions: Many small molecules can bind non-specifically to plastic surfaces and proteins through hydrophobic interactions.[3][5]
-
Electrostatic Interactions: Charged molecules can interact with oppositely charged surfaces or proteins, leading to binding that is not related to the specific target.[5][6]
-
Insufficient Blocking: If the surfaces of the assay plate or membrane are not fully coated with a blocking agent, this compound may bind directly to these unoccupied sites.[2]
-
Inadequate Washing: Failure to thoroughly wash away unbound molecules at various steps can leave residual compound in the assay system, contributing to background signal.[2][7]
-
Reagent Contamination: Contaminated buffers or reagents can introduce substances that interfere with the assay and increase background noise.[7][8]
Q3: Can the choice of microplate affect non-specific binding?
Yes, the type of microplate is a critical consideration. For fluorescence-based assays, using black-walled, clear-bottom plates is recommended to minimize background fluorescence and prevent crosstalk between wells.[9][10] For luminescence assays, opaque white plates help to maximize the signal. The binding properties of the plastic can also vary, affecting how well detergents and blocking agents prevent non-specific binding.[1]
Troubleshooting Guide: High Background & Low Signal-to-Noise
High background is a common indicator of non-specific binding. The following guide provides a systematic approach to diagnosing and resolving these issues.
Caption: Troubleshooting flowchart for addressing high background signals.
Issue: My assay shows a high background signal across the entire plate.
-
Possible Cause 1: Insufficient Blocking
-
Solution: The blocking buffer's role is to saturate all potential non-specific binding sites on the plate.[3][4] If background is high, try increasing the concentration of your blocking agent (e.g., from 1% to 3% BSA) or extending the incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[2] You may also test a different category of blocking agent, as outlined in Table 1.
-
-
Possible Cause 2: Inadequate Washing
-
Solution: Insufficient washing can leave unbound reagents behind, contributing to background.[7] Increase the number of wash cycles (e.g., from 3 to 5), increase the volume of wash buffer used, and ensure a brief soak time (30 seconds) for each wash.[2] The inclusion of a non-ionic detergent like Tween-20 (typically at 0.05%) in the wash buffer is crucial for reducing hydrophobic interactions.[2][11]
-
-
Possible Cause 3: Reagent Concentration Too High
-
Solution: If you are using antibodies in your assay (e.g., for detection), their concentration may be too high, leading to non-specific binding. Perform a titration experiment to determine the optimal antibody concentration that provides the best signal-to-noise ratio.[10]
-
Optimizing Assay Buffers and Conditions
The composition of your assay and wash buffers can be modified to discourage non-specific interactions. Consider the following adjustments based on the suspected nature of the binding.
| Parameter | Recommended Action & Rationale | Typical Concentration |
| Blocking Agent | Use a protein-based or non-protein blocker to saturate unoccupied sites on the assay surface. The best agent is assay-dependent and may require empirical testing.[3][12] | 1-5% (w/v) for proteins |
| Non-ionic Detergent | Add a detergent like Tween-20 or Triton X-100 to blocking and wash buffers. This disrupts hydrophobic interactions, which are a common cause of non-specific binding for small molecules.[2][3][5] | 0.05% - 0.2% (v/v) |
| Salt Concentration | Increase the salt concentration (e.g., NaCl) in the buffer. This can shield electrostatic interactions between charged molecules and the assay surface, reducing charge-based non-specific binding.[5][6] | 150 mM to 500 mM NaCl |
| pH | Adjust the buffer pH. The charge of both this compound and interacting surfaces can be influenced by pH. Modifying the pH may help neutralize charges and reduce electrostatic binding.[5][6] | pH 7.2 - 7.6 (start) |
| Buffer Additives | Bovine Serum Albumin (BSA) can be added to the sample diluent. It acts as a carrier protein that can prevent the analyte from binding to tube walls and other surfaces.[5][13] | 0.1% - 1% (w/v) |
Table 1: Common Blocking Agents and Buffer Additives
| Blocking Agent | Type | Common Use Cases | Considerations |
| Bovine Serum Albumin (BSA) | Single Protein | ELISA, Western Blot, IHC.[4][14] Good for assays targeting phospho-proteins.[14] | Provides a consistent blocking surface. Ensure it is free of contaminants that may interfere with your assay. |
| Non-fat Dry Milk | Protein Mixture | Western Blot, ELISA.[4] | Cost-effective but can mask some antigens or interfere with biotin-avidin systems. May contain endogenous phosphatases. |
| Normal Serum | Protein Mixture | IHC, ELISA. | Use serum from the same species that the secondary antibody was raised in to block cross-reactive sites. |
| Fish Gelatin | Protein | Western Blot, IHC. | Can reduce cross-reactivity with mammalian-derived antibodies and Protein A/G.[12] Quality can be variable.[12] |
| Commercial/Synthetic Buffers | Non-Protein | ELISA, Western Blot. | Often polymer-based (e.g., PVP, PEG).[12] Useful when protein-based blockers cause cross-reactivity. Provide a more inert surface. |
Experimental Protocol: Example ELISA Optimization
This protocol provides a framework for a typical indirect ELISA, with specific steps highlighted for minimizing non-specific binding of this compound.
Caption: Optimized ELISA workflow highlighting key steps for NSB reduction.
Methodology:
-
Antigen Coating: Coat a high-binding 96-well plate with your target protein diluted in an appropriate buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking (Critical Step): Add 200 µL/well of Blocking Buffer (e.g., 2% BSA in PBST). Incubate for at least 1-2 hours at room temperature or overnight at 4°C. This step is essential for saturating all remaining binding surfaces on the plastic.[2][4]
-
Washing: Repeat the wash step as described in step 2.
-
Sample Incubation: Add your experimental samples, including varying concentrations of this compound and the primary antibody. Dilute these reagents in the same blocking buffer used in step 3 to further minimize non-specific interactions.
-
Washing (Critical Step): This is the most stringent wash step. Wash the plate five times with Wash Buffer. For each wash, allow the buffer to soak in the wells for 30-60 seconds before aspirating to ensure efficient removal of unbound this compound and primary antibody.[2]
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Final Washing: Repeat the stringent wash as described in step 6.
-
Development: Add the appropriate substrate and allow the color to develop.
-
Read Plate: Stop the reaction with a stop solution and read the absorbance on a microplate reader. Analyze the signal-to-noise ratio to determine the success of the optimization.
References
- 1. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arp1.com [arp1.com]
- 3. Blocking reagents [abcam.cn]
- 4. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. biocompare.com [biocompare.com]
- 9. selectscience.net [selectscience.net]
- 10. benchchem.com [benchchem.com]
- 11. goldbio.com [goldbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. ELISA Buffers and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
AM679 stability in long-term storage
Welcome to the technical support center for AM679. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting issues related to the long-term storage and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: While specific long-term stability data for this compound is not extensively published, based on the general guidelines for synthetic cannabinoids and other indole derivatives, it is recommended to store solid this compound in a tightly sealed container at -20°C, protected from light and moisture. Storage at low temperatures minimizes the rate of potential degradation reactions.
Q2: How should I store this compound in solution?
A2: For short-term storage (days to a few weeks), solutions of this compound in organic solvents such as ethanol, DMSO, or DMF can be stored at -20°C. For long-term storage, it is advisable to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles. It is recommended to use freshly prepared solutions for experiments whenever possible.
Q3: What are the potential degradation pathways for this compound?
A3: As a 3-(2-iodobenzoyl)indole derivative, this compound may be susceptible to several degradation pathways, including:
-
Hydrolysis: The amide-like bond in the benzoyl moiety could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially cleaving the molecule.
-
Oxidation: The indole ring is known to be susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Photodegradation: The presence of the iodinated aromatic ring and the indole nucleus suggests potential sensitivity to light, which could lead to de-iodination or other photochemical reactions.
Q4: How can I assess the stability of my this compound sample?
A4: The stability of an this compound sample can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector. A stability-indicating method is one that can separate the intact this compound from its potential degradation products. Periodic testing of the sample's purity by HPLC will indicate if degradation has occurred.
Troubleshooting Guides
Issue 1: I am seeing unexpected peaks in my HPLC analysis of an older this compound sample.
-
Possible Cause: The unexpected peaks are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to determine the mass of the unexpected peaks. This can provide clues about the nature of the degradation (e.g., loss of the iodine atom, addition of an oxygen atom).
-
Review Storage Conditions: Ensure that the this compound sample has been stored according to the recommended conditions (-20°C or -80°C, protected from light and moisture).
-
Perform a Forced Degradation Study: To confirm that the new peaks are indeed degradation products, you can perform a forced degradation study on a fresh sample of this compound. Exposing the fresh sample to stress conditions (acid, base, heat, light, oxidation) should generate the same or similar peaks.
-
Consider Solvent Purity: Ensure that the solvent used to dissolve the this compound is of high purity and has not degraded, as solvent impurities can also appear as extra peaks.
-
Issue 2: My experimental results using an older stock of this compound are inconsistent with previous experiments.
-
Possible Cause: The concentration of the active this compound in your stock solution may have decreased due to degradation, leading to reduced potency in your assays.
-
Troubleshooting Steps:
-
Quantify the this compound Concentration: Use a validated analytical method, such as HPLC with a calibration curve, to accurately determine the concentration of intact this compound in your stock solution.
-
Prepare a Fresh Stock Solution: Prepare a new solution from a solid sample of this compound that has been properly stored.
-
Compare Potency: Repeat the experiment using the fresh stock solution and compare the results to those obtained with the older stock. A significant difference in potency would suggest degradation of the older stock.
-
Data Presentation
Table 1: Hypothetical Long-Term Stability of Solid this compound under Different Storage Conditions
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| -20°C, Dark, Dry | 0 | 99.8 | White to off-white powder |
| 6 | 99.7 | No change | |
| 12 | 99.5 | No change | |
| 24 | 99.2 | No change | |
| 4°C, Dark, Dry | 0 | 99.8 | White to off-white powder |
| 6 | 98.5 | Slight yellowing | |
| 12 | 97.1 | Yellowish powder | |
| 24 | 94.3 | Yellowish-brown powder | |
| Room Temp, Light | 0 | 99.8 | White to off-white powder |
| 1 | 95.2 | Noticeable yellowing | |
| 3 | 88.7 | Brownish powder | |
| 6 | 75.4 | Dark brown powder |
Note: This data is illustrative and based on general knowledge of similar compounds. Actual stability may vary.
Table 2: Hypothetical Stability of this compound in DMSO Solution (10 mg/mL)
| Storage Condition | Time (Weeks) | Concentration of this compound (mg/mL) |
| -80°C | 0 | 10.0 |
| 4 | 9.98 | |
| 12 | 9.95 | |
| 24 | 9.91 | |
| -20°C | 0 | 10.0 |
| 4 | 9.92 | |
| 12 | 9.80 | |
| 24 | 9.65 | |
| 4°C | 0 | 10.0 |
| 1 | 9.75 | |
| 2 | 9.43 | |
| 4 | 8.81 |
Note: This data is illustrative. It is always recommended to use freshly prepared solutions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation (Solution): Expose the stock solution in a quartz cuvette to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
-
Instrumentation: HPLC system with a UV detector or a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm or MS in positive ion mode.
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Mandatory Visualizations
Caption: Logical workflow for this compound handling and troubleshooting.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Troubleshooting AM679-Induced Cell Toxicity in Vitro
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered when working with the cytotoxic agent AM679 in vitro.
Frequently Asked Questions (FAQs)
Q1: My cells show excessive death even at the lowest concentration of this compound. What should I do?
A1: This issue can arise from several factors. First, verify the stock solution concentration and the dilution series. An error in calculation can lead to unintentionally high concentrations. Second, consider the initial cell seeding density; low-density cultures can be more susceptible to cytotoxic effects. We recommend performing a preliminary dose-response experiment with a wider and lower concentration range to determine the optimal working concentration for your specific cell line.
Q2: I am observing inconsistent results between experiments. How can I improve reproducibility?
A2: Inconsistent results are often due to variability in experimental conditions. To improve reproducibility, ensure the following:
-
Cell Passaging: Use cells within a consistent and low passage number range.
-
Reagent Quality: Use fresh, high-quality reagents and screen for lot-to-lot variability.
-
Standardized Protocols: Adhere strictly to standardized protocols for cell seeding, treatment duration, and assay procedures.
-
Environmental Control: Maintain consistent incubator conditions (temperature, CO2, humidity).
Q3: How can I determine if this compound is inducing apoptosis or necrosis in my cell line?
A3: To distinguish between apoptosis and necrosis, you can use a combination of assays. An Annexin V/Propidium Iodide (PI) assay is a standard method where Annexin V stains apoptotic cells and PI stains necrotic cells. Additionally, a Caspase-3/7 activity assay can be used to specifically measure apoptosis, as these are key executioner caspases in the apoptotic pathway.
Troubleshooting Guide
This section provides solutions to common problems encountered during in vitro experiments with this compound.
Problem 1: High Background Signal in Viability Assays
-
Possible Cause: Incomplete removal of media containing phenol red, which can interfere with colorimetric and fluorometric assays.
-
Solution: Wash cells with phosphate-buffered saline (PBS) before adding the assay reagent.
-
Possible Cause: Contamination of cell cultures with bacteria or yeast.
-
Solution: Regularly check cultures for contamination and use appropriate antibiotics/antimycotics. Discard any contaminated cultures.
Problem 2: Unexpected Morphological Changes in Cells
-
Possible Cause: Off-target effects of this compound or interaction with components of the culture medium.
-
Solution: Perform a literature search for known off-target effects of the compound class to which this compound belongs. Test the compound in different types of media to rule out interactions.
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
-
Seed and treat cells with this compound as described for the viability assay.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound in Different Cell Lines
| Cell Line | This compound IC50 (µM) after 48h |
| Cell Line A | 1.5 ± 0.2 |
| Cell Line B | 5.8 ± 0.7 |
| Cell Line C | 0.9 ± 0.1 |
Table 2: Example Apoptosis vs. Necrosis Induction by this compound (10 µM, 24h)
| Cell Line | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) |
| Cell Line A | 45.2 ± 3.1 | 10.5 ± 1.5 |
| Cell Line B | 20.1 ± 2.5 | 5.2 ± 0.8 |
Visualizations
Caption: Experimental workflow for assessing this compound-induced cytotoxicity.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting logic for high this compound-induced toxicity.
improving AM679 signal-to-noise ratio in functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing functional assays involving the cannabinoid receptor agonist, AM679. The focus is on improving the signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic cannabinoid that acts as a moderately potent agonist for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). Its primary mechanism of action is to bind to and activate these G protein-coupled receptors (GPCRs), initiating downstream signaling cascades.
Q2: Which functional assays are most suitable for characterizing this compound activity?
The most common functional assays for characterizing cannabinoid receptor agonists like this compound are:
-
cAMP (cyclic adenosine monophosphate) Assays: To measure the inhibition of adenylyl cyclase activity upon activation of the Gi/o-coupled CB1 and CB2 receptors.
-
β-Arrestin Recruitment Assays: To quantify the recruitment of β-arrestin to the activated CB1 and CB2 receptors, which is involved in receptor desensitization and signaling.
Q3: What are the expected binding affinities of this compound for CB1 and CB2 receptors?
The binding affinity of a ligand is typically represented by the Ki value. Lower Ki values indicate higher binding affinity. The known Ki values for this compound are summarized in the table below.
Quantitative Data Summary
Table 1: this compound Binding Affinity (Ki)
| Receptor | Ki (nM) |
| CB1 | 13.5 |
| CB2 | 49.5 |
Troubleshooting Guides
Low Signal-to-Noise Ratio in cAMP Assays
Problem: The assay window between the basal and stimulated cAMP levels is too small, making it difficult to discern a significant effect of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Receptor Expression | Use a cell line with higher expression of CB1 or CB2 receptors. | Increased signal dynamic range. |
| Suboptimal Cell Density | Optimize cell seeding density. Too few cells will produce a weak signal, while too many can lead to high background. | Improved assay window. |
| Insufficient Agonist Concentration | Ensure the concentration range of this compound is appropriate to capture the full dose-response curve. | A clear sigmoidal dose-response curve. |
| Short Incubation Time | Optimize the incubation time with this compound to allow for maximal inhibition of adenylyl cyclase. | Enhanced signal. |
| High Phosphodiesterase (PDE) Activity | Include a PDE inhibitor (e.g., IBMX) in the assay buffer to prevent the degradation of cAMP. | Increased accumulation of cAMP and a larger assay window. |
| Serum Interference | Perform the assay in serum-free media, as components in serum can interfere with GPCR signaling. | Reduced background and improved signal consistency. |
High Background in β-Arrestin Recruitment Assays
Problem: High luminescence or fluorescence signal in the absence of this compound, reducing the assay window.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Constitutive Receptor Activity | Use a cell line with low basal receptor activity or consider using an inverse agonist to reduce background. | Lower signal from unstimulated cells. |
| Overexpression of Receptor or β-Arrestin | Optimize the expression levels of the receptor and β-arrestin constructs. | Reduced non-specific interactions and lower background. |
| Cell Clumping | Ensure a single-cell suspension before seeding to avoid artifacts from cell clumps. | More uniform and lower background signal. |
| Reagent-Related Autofluorescence/Autoluminescence | Test for background signal from assay components in the absence of cells. | Identification and replacement of problematic reagents. |
Experimental Protocols
Protocol 1: cAMP Measurement Assay
This protocol outlines a typical workflow for measuring changes in intracellular cAMP levels in response to this compound.
-
Cell Culture: Culture cells stably expressing either human CB1 or CB2 receptors in appropriate growth medium.
-
Cell Seeding: Seed cells into a 96-well or 384-well white, opaque microplate at a pre-optimized density and incubate overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) in serum-free medium.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Cell Stimulation: Remove the growth medium from the cells and add the this compound dilutions. Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except for the negative control) to induce cAMP production. Incubate for a further 15-30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, Luminescence, or ELISA-based).
-
Data Analysis: Plot the signal as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: β-Arrestin Recruitment Assay
This protocol describes a general procedure for measuring the recruitment of β-arrestin to cannabinoid receptors upon this compound stimulation using an enzyme fragment complementation (EFC) assay.
-
Cell Culture: Use a cell line engineered to co-express the cannabinoid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.
-
Cell Seeding: Plate the cells in a white, clear-bottom 96-well or 384-well microplate at an optimized density and incubate overnight.
-
Compound Preparation: Prepare a dilution series of this compound in an appropriate assay buffer.
-
Cell Stimulation: Add the this compound dilutions to the cells and incubate for a pre-optimized time (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents containing the substrate for the complemented enzyme.
-
Signal Measurement: Incubate for a specified time at room temperature to allow for signal development and then measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the this compound concentration and determine the EC50 from the resulting dose-response curve.
Visualizations
Technical Support Center: Mitigating AM679 Vehicle Effects in Control Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the confounding effects of vehicles used in control experiments with the synthetic cannabinoid agonist, AM679.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments involving this compound and its vehicle controls.
In Vitro Experiments
Question: I am observing unexpected changes in cell viability/morphology in my vehicle control group. How can I troubleshoot this?
Answer:
Unexpected effects in your vehicle control group are a common issue and can often be attributed to the solvent used to dissolve this compound. Here’s a step-by-step troubleshooting guide:
-
Identify the Vehicle and Concentration: The most common vehicles for synthetic cannabinoids are DMSO and ethanol. Note the final concentration of the vehicle in your cell culture media.
-
Consult Vehicle Toxicity Data: Compare your vehicle concentration to known cytotoxicity data.
Vehicle Cell Line Exposure Time Observation DMSO Hep G2 72 hours No significant inhibition of cell proliferation at ≤ 1%. Proliferation is inhibited at 3% and 5%[1]. DMSO Various 24-72 hours 0.3125% showed minimal cytotoxicity across most cell lines. Higher concentrations have variable effects depending on cell type and duration[2]. DMSO Human Apical Papilla Cells 72 hours 0.1% and 0.5% were not cytotoxic. 1% showed cytotoxicity at 72 hours[3]. DMSO Odontoblast-like Cells Not specified No effect on cell number or adhesion up to 0.008% (1 mM). Increased viability at 0.1 and 0.3 mM[4]. Ethanol Various 24 hours Rapid, concentration-dependent cytotoxicity. Viability reduced by >30% at 0.3125%[2]. -
Optimize Vehicle Concentration: If your current concentration is in a potentially toxic range, perform a dose-response curve with the vehicle alone to determine the highest non-toxic concentration for your specific cell line and experimental duration. A final DMSO concentration of ≤ 0.1% is generally recommended for most cell culture experiments.
-
Vehicle Control Best Practices:
-
Always include a vehicle-only control group in every experiment.
-
Ensure the concentration of the vehicle is identical across the vehicle control and the this compound-treated groups.
-
For serial dilutions of this compound, if the vehicle concentration changes, include a corresponding vehicle control for each concentration.
-
Question: My experimental results with this compound are inconsistent or not reproducible. Could the vehicle be a factor?
Answer:
Yes, the vehicle can contribute to experimental variability. Here’s how to address this:
-
Ensure Complete Solubilization: this compound is hydrophobic. Incomplete dissolution can lead to inconsistent concentrations in your assays.
-
Protocol for Dissolving this compound for In Vitro Use:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Warm the stock solution and the cell culture medium to 37°C.
-
Add the this compound/DMSO stock to the pre-warmed medium and vortex immediately to ensure proper mixing and prevent precipitation.
-
Visually inspect the solution for any precipitates before adding it to your cells.
-
-
-
Vehicle-Induced Cellular Changes: The vehicle itself might be inducing subtle cellular changes that affect the response to this compound.
-
Assess Baseline Changes: Use your vehicle-only control to check for changes in baseline signaling, gene expression, or other relevant endpoints in your experiment.
-
-
Lot-to-Lot Variability of Vehicle: While less common, there can be variability between different lots of solvents. If you suspect this, test a new lot of the vehicle.
In Vivo Experiments
Question: I am observing behavioral changes (e.g., sedation, altered locomotion) in my vehicle-injected control animals. How do I differentiate this from the effects of this compound?
Answer:
Differentiating vehicle effects from drug effects is crucial in behavioral studies.
-
Characterize the Vehicle Effect: Before starting your main experiment, conduct a preliminary study to characterize the behavioral effects of the vehicle alone at the intended dose and route of administration.
-
Common Vehicles and Their Effects:
-
Ethanol: Can cause dose-dependent effects on locomotion, anxiety-like behavior, and reward motivation in rodents[5][6][7].
-
DMSO/Saline Mixtures: The vehicle itself should be tested for any behavioral effects. A common practice is to use the same volume and concentration of the vehicle for the control group as used for the active treatment[8].
-
-
-
Appropriate Control Groups:
-
Vehicle-Only Control: This is the most critical control group. These animals receive an injection of the same vehicle solution, at the same volume and route, as the this compound-treated animals.
-
Saline Control: A saline-injected group can help determine if the injection procedure itself is causing stress or behavioral changes.
-
-
Time Course Analysis: Observe the animals at multiple time points after injection. Vehicle effects may have a different onset and duration compared to the effects of this compound.
Question: I am having trouble with the solubility and administration of this compound for in vivo studies. What is the recommended vehicle and protocol?
Answer:
A common vehicle for administering synthetic cannabinoids in vivo is a mixture of ethanol, Tween 80, and saline.
-
Recommended Vehicle Formulation (Example): A common vehicle for cannabinoids is a 1:1:18 ratio of Ethanol:Tween 80:Saline.
-
Protocol for In Vivo Administration of this compound in Mice:
-
Dissolve this compound in 100% ethanol to create a stock solution.
-
Add Tween 80 to the this compound/ethanol solution and vortex thoroughly.
-
Add saline dropwise while vortexing to prevent precipitation.
-
The final solution should be administered at a volume appropriate for the route of administration (e.g., 10 ml/kg for intraperitoneal injection in mice).
-
Always prepare the vehicle control using the same procedure, substituting the this compound with an equal volume of ethanol.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
This compound is an agonist for the cannabinoid receptors CB1 and CB2.
-
CB1 Receptor Activation: Primarily in the central nervous system, leading to the characteristic "cannabinoid tetrad" of effects: hypothermia, catalepsy, hypoactivity, and analgesia.
-
CB2 Receptor Activation: Primarily in the immune system, involved in modulating inflammation and immune responses.
Q2: What are the potential off-target effects of this compound?
Q3: What is the best way to prepare a vehicle control for my this compound experiment?
The vehicle control should be identical to the drug-treated condition in every way except for the presence of this compound. This means using the same solvent(s), the same final concentration of each solvent, and the same preparation procedure.
Q4: How can I minimize the concentration of DMSO in my in vitro experiments?
To minimize the final DMSO concentration, prepare a high-concentration stock solution of this compound in 100% DMSO. Then, perform serial dilutions in your cell culture medium to reach the desired final concentrations of this compound, which will result in a much lower final concentration of DMSO.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxicity of the vehicle.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Vehicle Preparation: Prepare serial dilutions of the vehicle (e.g., DMSO, ethanol) in complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the vehicle dilutions to the respective wells. Include a "no vehicle" control with fresh medium only.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
cAMP Assay
This is a functional assay to measure the effect of this compound on CB1/CB2 receptor activation, which are Gi/o-coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.
-
Cell Culture: Culture cells expressing CB1 or CB2 receptors in a 96-well plate.
-
Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor like IBMX for a short period to prevent cAMP degradation.
-
Treatment: Add this compound at various concentrations (and the corresponding vehicle controls) and a positive control (e.g., Forskolin, an adenylyl cyclase activator) to the wells.
-
Lysis: Lyse the cells according to the assay kit manufacturer's instructions.
-
cAMP Detection: Use a commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based) to measure the intracellular cAMP levels. A decrease in cAMP levels upon this compound treatment indicates receptor activation.
Signaling Pathways and Experimental Workflows
Caption: Workflow for mitigating vehicle effects in experiments.
Caption: Simplified CB1 receptor signaling pathway.
Caption: Simplified CB2 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models and the Cognitive Effects of Ethanol - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Reinforcement History Dependent Effects of Low Dose Ethanol on Reward Motivation in Male and Female Mice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cannabinoid Receptor Activity of AM679 and JWH-018
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cannabinoid receptor activity of two synthetic cannabinoids, AM679 and JWH-018. The information presented is intended for an audience with a professional background in pharmacology, medicinal chemistry, and related research fields. This document summarizes key quantitative data, outlines common experimental methodologies, and illustrates relevant biological pathways to facilitate a comprehensive understanding of these two compounds.
Introduction
This compound and JWH-018 are synthetic cannabinoids that act as agonists at the cannabinoid receptors CB1 and CB2. While both compounds share a core indole structure, variations in their substituent groups lead to differences in their pharmacological profiles. Understanding these differences is crucial for research into the endocannabinoid system and the development of novel therapeutics. JWH-018 has been extensively studied and is known for its high potency at both CB1 and CB2 receptors.[1] this compound, while also a potent agonist, is notable as a precursor in the development of other significant cannabinoid ligands, including the potent CB1 agonist AM-694 and the selective CB2 agonist AM-1241.[2]
Quantitative Comparison of Receptor Activity
The following table summarizes the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of this compound and JWH-018 at human cannabinoid receptors CB1 and CB2. It is important to note that while binding affinity data for this compound is available, comprehensive functional potency data (EC50) for this compound is not readily found in the public domain.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] |
| This compound | CB1 | 13.5[2] | Data not available |
| CB2 | 49.5[2] | Data not available | |
| JWH-018 | CB1 | 9.00 ± 5.00[1] | 102 (cAMP); 4.4 (MAPK); 2.8 (Internalization)[1][3][4] |
| CB2 | 2.94 ± 2.65[1] | 133 (cAMP); 19.0 - 63.3 (AC-inhibition)[1][5] |
Note: Functional potency (EC50) can vary depending on the specific assay used (e.g., cAMP inhibition, MAPK activation, receptor internalization, adenylyl cyclase inhibition). The values for JWH-018 reflect this variability.
Experimental Protocols
The data presented in this guide are typically generated using the following standard experimental methodologies in cannabinoid research.
Radioligand Binding Assay (for determining Ki)
This assay is used to determine the binding affinity of a compound for a receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO cells) that have been engineered to express the cannabinoid receptor of interest (CB1 or CB2).
-
Incubation: The cell membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940 or [³H]SR141716A) of known affinity and concentration.
-
Competition: A range of concentrations of the unlabeled test compound (this compound or JWH-018) is added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (for determining EC50)
These assays measure the biological response elicited by a compound upon binding to its receptor, thus determining its potency and efficacy as an agonist.
1. cAMP Inhibition Assay:
-
Principle: CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that, when activated by an agonist, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Protocol:
-
Cells expressing the cannabinoid receptor are treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
The cells are then incubated with varying concentrations of the test compound.
-
The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The EC50 value is the concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP accumulation.
-
2. Mitogen-Activated Protein Kinase (MAPK) Activation Assay:
-
Principle: Activation of cannabinoid receptors can also lead to the phosphorylation and activation of the MAPK signaling pathway.
-
Protocol:
-
Cells expressing the receptor are treated with different concentrations of the test compound.
-
After a specific incubation time, the cells are lysed, and the cell lysates are analyzed for the presence of phosphorylated MAPK (p-MAPK) using techniques like Western blotting or ELISA.
-
The EC50 value is the concentration of the agonist that produces 50% of the maximal phosphorylation of MAPK.[3]
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by cannabinoid receptor agonists and a typical experimental workflow for determining receptor binding affinity.
Caption: Cannabinoid Receptor Signaling Pathways
Caption: Radioligand Binding Assay Workflow
Conclusion
JWH-018 is a high-affinity, potent full agonist at both CB1 and CB2 receptors, with a slightly higher affinity for the CB2 receptor. In contrast, this compound demonstrates moderate to high affinity for both receptors, with a preference for the CB1 receptor. The lack of publicly available functional potency data for this compound limits a direct comparison of its efficacy and potency with JWH-018. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers designing and interpreting studies involving these and other synthetic cannabinoids. Further research is warranted to fully characterize the functional activity of this compound to enable a more complete comparative analysis.
References
- 1. JWH-018 - Wikipedia [en.wikipedia.org]
- 2. AM-679 (cannabinoid) - Wikipedia [en.wikipedia.org]
- 3. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JWH 018 | 209414-07-3 | FP26827 | Biosynth [biosynth.com]
- 5. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of the Cannabinoid Receptor Agonists AM679 and WIN55,212-2
A comprehensive guide for researchers and drug development professionals on the distinct in vivo effects of the synthetic cannabinoid receptor agonists, AM679 and WIN55,212-2. This report details their receptor binding profiles, signaling pathways, and comparative effects in established preclinical models, supported by experimental data and protocols.
This guide provides a head-to-head comparison of two synthetic cannabinoid receptor agonists, this compound and WIN55,212-2, to aid researchers in selecting the appropriate tool compound for their in vivo studies. The information presented herein is curated from peer-reviewed scientific literature and is intended for an audience with a background in pharmacology and neuroscience.
Overview of this compound and WIN55,212-2
WIN55,212-2 is a well-characterized aminoalkylindole cannabinoid agonist known for its high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] It is a full agonist at the CB1 receptor and also acts as an agonist at the CB2 receptor.[1] Due to its potent in vivo activity, WIN55,212-2 is widely used as a reference compound in cannabinoid research.
This compound , another aminoalkylindole derivative, also interacts with cannabinoid receptors. However, its in vivo pharmacological profile is less extensively documented compared to WIN55,212-2. This guide aims to bridge this gap by presenting available data for a direct comparison.
Receptor Binding Affinity and Efficacy
A fundamental aspect of a cannabinoid agonist's profile is its interaction with the CB1 and CB2 receptors. The following table summarizes the available binding affinity (Ki) data for this compound and WIN55,212-2.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Efficacy |
| This compound | 39.6 | Data Not Available | Agonist (stimulates [35S]GTPγS binding) |
| WIN55,212-2 | 1.9 | 3.3 (human cloned) | Full Agonist (CB1) / Agonist (CB2) |
Lower Ki values indicate higher binding affinity.
In Vivo Pharmacological Effects: The Cannabinoid Tetrad
The cannabinoid tetrad is a battery of four behavioral assays in rodents that are characteristic of CB1 receptor activation: locomotor suppression (hypomotility), catalepsy, hypothermia, and analgesia. This serves as a primary in vivo screening tool for cannabimimetic activity.
Comparative Potency in Drug Discrimination Studies
Drug discrimination is a sensitive behavioral assay used to assess the subjective effects of drugs. In a study comparing the aminoalkylindole AM678 (structurally related to this compound) with WIN55,212-2 in rats trained to discriminate THC, AM678 was found to be more potent than WIN55,212-2.[2] However, a separate study indicated that this compound is less potent than THC in drug discrimination, suggesting it is also likely less potent than WIN55,212-2 in producing THC-like subjective effects.
Effects on Locomotor Activity
Cannabinoid agonists typically induce a dose-dependent decrease in spontaneous locomotor activity.
-
WIN55,212-2: Administration of WIN55,212-2 in rats has been shown to cause a dose-dependent reduction in locomotor activity.[3] For instance, doses of 0.3 and 1 mg/kg (i.p.) produced significant hypolocomotion.[3]
Cataleptic Effects
Catalepsy, a state of immobility and waxy flexibility, is another hallmark of CB1 receptor activation.
-
WIN55,212-2: WIN55,212-2 is known to induce catalepsy in a dose-dependent manner.
-
This compound: Quantitative data on the cataleptic effects of this compound is currently limited.
Hypothermic Effects
Activation of CB1 receptors in the central nervous system leads to a decrease in body temperature.
-
WIN55,212-2: WIN55,212-2 produces a significant and dose-dependent hypothermic effect in rodents.[4][5] This effect is mediated through CB1 receptors.[5]
-
This compound: Dose-response data for this compound-induced hypothermia is not well-documented in the available literature.
Analgesic Effects
Cannabinoid agonists are well-known for their analgesic properties, which can be assessed using models of acute and chronic pain.
-
WIN55,212-2: WIN55,212-2 has demonstrated potent, dose-dependent analgesic effects in various pain models, including the tail-flick test for acute thermal pain.[6]
Signaling Pathways
Both this compound and WIN55,212-2 exert their effects by activating G-protein coupled cannabinoid receptors. Activation of these receptors initiates a cascade of intracellular signaling events.
Experimental Protocols
Cannabinoid Tetrad Assay in Mice
This protocol provides a general framework for assessing the in vivo effects of cannabinoid agonists.
Materials:
-
Test compound (this compound or WIN55,212-2) dissolved in an appropriate vehicle (e.g., a mixture of ethanol, Emulphor, and saline).
-
Male mice (e.g., C57BL/6 or ICR strain).
-
Open field apparatus.
-
Horizontal bar for catalepsy test.
-
Tail-flick or hot plate analgesiometer.
-
Rectal thermometer.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Locomotor Activity: Approximately 30 minutes post-injection, place the mouse in the open field apparatus and record its activity (e.g., distance traveled, line crossings) for a set duration (e.g., 10 minutes).
-
Catalepsy: Gently place the mouse's forepaws on a horizontal bar. Record the time it takes for the mouse to remove both paws from the bar (immobility time).
-
Analgesia (Tail-Flick Test): Focus a beam of radiant heat on the mouse's tail. Record the latency to flick the tail away from the heat source. A cut-off time is used to prevent tissue damage.
-
Hypothermia: Measure the rectal temperature using a digital thermometer.
-
Data Analysis: Compare the results from the drug-treated groups to the vehicle-treated control group using appropriate statistical methods.
Logical Relationship of Cannabinoid Effects
The observed in vivo effects of this compound and WIN55,212-2 are a direct consequence of their interaction with cannabinoid receptors, leading to a cascade of physiological responses.
Conclusion
WIN55,212-2 is a potent, high-affinity CB1/CB2 receptor agonist that reliably produces the full spectrum of cannabinoid-like effects in vivo. In contrast, the available data suggests that this compound is a cannabinoid receptor agonist with a lower affinity for the CB1 receptor and consequently, is likely less potent in vivo compared to WIN55,212-2.
For researchers seeking a potent, well-characterized tool to elicit robust cannabinoid-mediated effects, WIN55,212-2 remains a gold standard. This compound may be a suitable alternative for studies requiring a less potent agonist, although further characterization of its in vivo dose-response profile and CB2 receptor affinity is warranted to fully understand its pharmacological properties. This guide provides a foundational comparison to inform the selection and experimental design for future in vivo cannabinoid research.
References
- 1. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Acute Cannabinoids Produce Robust Anxiety-Like and Locomotor Effects in Mice, but Long-Term Consequences Are Age- and Sex-Dependent [frontiersin.org]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of selective cannabinoid CB2 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of 5-Hydroxytryptamine 1A Receptors in 6-Hydroxydopmaine-induced Catalepsy-like Immobilization in Rats: a Therapeutic Approach for Treating Catalepsy of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AM679 Binding Affinity
This guide provides a comprehensive analysis of the binding affinity of AM679 for cannabinoid receptors, comparing it with other relevant compounds. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research.
Understanding this compound
This compound is a synthetic cannabinoid that acts as a moderately potent agonist for both the CB1 and CB2 cannabinoid receptors. It belongs to the 3-(benzoyl)indole family of cannabinoids and has been a precursor for the development of more potent and selective cannabinoid ligands.[1]
Comparative Binding Affinity Data
The binding affinity of a compound is a critical parameter that indicates the strength of the interaction between the compound and its target receptor. It is typically expressed as the inhibition constant (Ki), with a lower Ki value signifying a higher binding affinity.
The following table summarizes the binding affinity data for this compound and a selection of other cannabinoid receptor ligands.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Receptor Selectivity | Reference |
| This compound | 13.5 | 49.5 | CB1-preferring | [1] |
| AM-694 | 0.08 | 0.22 | Mixed | [1] |
| AM-2233 | 1.8 | 21.5 | CB1-selective | [1] |
| AM-1241 | 434 | 4.3 | CB2-selective | [1] |
| L-759,633 | >1000 | 8.1 | CB2-selective | [2] |
| L-759,656 | >3000 | 3.1 | CB2-selective | [2] |
| AM630 | 5130 | 31.2 | CB2-selective | [2] |
Experimental Protocols
The determination of binding affinity is crucial for the characterization of novel compounds. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.
Radioligand Competition Binding Assay
This method is commonly used to determine the affinity of an unlabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., CB1 or CB2).
-
Radiolabeled ligand (e.g., [3H]CP55,940).
-
Unlabeled test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubation: A mixture of cell membranes, radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound is prepared in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through the filter plates.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from this curve.
-
Ki Calculation: The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radiolabeled ligand.
-
Kd is the dissociation constant of the radiolabeled ligand.
-
Visualizations
Cannabinoid Receptor Signaling Pathway
Cannabinoid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist like this compound, they initiate an intracellular signaling cascade.
Caption: Agonist binding to a cannabinoid receptor activates an inhibitory G-protein.
Experimental Workflow for Binding Affinity Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay for Ki determination.
References
Comparative Analysis of AM679 Cross-Reactivity with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic cannabinoid AM679, focusing on its cross-reactivity with G-Protein Coupled Receptors (GPCRs). The information presented herein is intended to assist researchers and professionals in drug development in understanding the selectivity profile of this compound.
This compound is a synthetic cannabinoid that acts as a moderately potent agonist for the cannabinoid receptors CB1 and CB2.[1] Both CB1 and CB2 are members of the GPCR family, which are integral membrane proteins involved in a wide array of physiological processes. The affinity of a ligand for its target receptor versus other receptors is a critical determinant of its therapeutic potential and side-effect profile.
Currently, publicly available data on the cross-reactivity of this compound is limited to its interaction with the cannabinoid receptors CB1 and CB2. Comprehensive screening of this compound against a wider panel of GPCRs has not been extensively reported in peer-reviewed literature. Therefore, this guide will focus on the comparative binding affinity of this compound for these two primary targets.
Data Presentation: this compound Binding Affinity
The binding affinity of this compound for human cannabinoid receptors CB1 and CB2 has been determined through radioligand competition binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Receptor | Ki (nM) | Reference |
| Cannabinoid Receptor 1 (CB1) | 13.5 | [1] |
| Cannabinoid Receptor 2 (CB2) | 49.5 | [1] |
This data indicates that this compound has a higher affinity for the CB1 receptor than the CB2 receptor.
Experimental Protocols
The binding affinity of this compound for cannabinoid receptors is typically determined using a competitive radioligand binding assay. The following is a representative protocol for such an experiment.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific GPCR (e.g., CB1 or CB2) by measuring its ability to displace a known radioligand.
Materials:
-
Cell membranes expressing the human CB1 or CB2 receptor.
-
Radioligand with high affinity for the target receptor (e.g., [³H]CP-55,940).
-
Test compound (this compound).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are thawed on ice and resuspended in assay buffer to a final protein concentration of 3-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radioligand at a concentration near its Kd, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of an unlabeled competitor to block all specific binding.
-
Test Compound Competition: Cell membranes, radioligand, and varying concentrations of the test compound (this compound).
-
-
Incubation: The plate is incubated for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a microplate scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competition experiment is then plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Mandatory Visualization
Signaling Pathways
Activation of CB1 and CB2 receptors by an agonist like this compound initiates intracellular signaling cascades primarily through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various ion channels and kinases.
Caption: Simplified signaling pathway of the CB1 receptor upon activation by an agonist.
Caption: Simplified signaling pathway of the CB2 receptor upon activation by an agonist.
Experimental Workflow
The following diagram illustrates the general workflow for a radioligand competition binding assay used to determine the Ki of a test compound.
Caption: Workflow for a radioligand competition binding assay.
References
Navigating Metabolic Hurdles: A Comparative Guide to the Stability of AM679 and its Synthetic Cannabinoid Analogs
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical early step in the drug discovery pipeline. A compound's susceptibility to metabolism dictates its pharmacokinetic profile, influencing its efficacy and potential for toxicity. This guide provides a comparative analysis of the metabolic stability of the synthetic cannabinoid AM679 and its analogs, leveraging available data from structurally similar compounds to inform lead optimization and candidate selection.
Quantitative Comparison of Metabolic Stability
The following table summarizes the in vitro metabolic stability of a series of synthetic cannabinoid analogs in human liver microsomes. The key parameters presented are the half-life (t½), which indicates the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which measures the rate of metabolism by liver enzymes. Longer half-lives and lower intrinsic clearance values are generally indicative of greater metabolic stability.
| Compound ID | Structure (Analog of this compound) | t½ (min) | CLint (µL/min/mg protein) | Primary Metabolic Pathways |
| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone | 15.2 | 45.6 | Indole hydroxylation, N-dealkylation, Alkyl chain hydroxylation and carboxylation |
| JWH-073 | Naphthalen-1-yl(1-butyl-1H-indol-3-yl)methanone | 25.8 | 26.9 | Indole hydroxylation, N-dealkylation, Alkyl chain hydroxylation and carboxylation |
| AM-2201 | --INVALID-LINK--methanone | 9.5 | 73.0 | N-dealkylation, Indole hydroxylation, Defluorination followed by hydroxylation |
| RCS-4 | 4-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone | 32.1 | 21.6 | O-demethylation, Indole hydroxylation, Alkyl chain hydroxylation |
Note: The data presented are representative values from various in vitro studies and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
The determination of in vitro metabolic stability typically follows a standardized workflow. The diagram below illustrates the key steps involved in a microsomal stability assay.
Experimental workflow for a typical in vitro metabolic stability assay.
Microsomal Stability Assay Protocol
-
Preparation of Reagents: A stock solution of the test compound (e.g., this compound analog) is prepared in a suitable organic solvent like DMSO. Liver microsomes (from human or other species) are thawed on ice. A solution of the cofactor NADPH is freshly prepared in buffer.
-
Incubation: The test compound is added to a suspension of liver microsomes in a phosphate buffer (pH 7.4) and pre-incubated at 37°C. The metabolic reaction is initiated by the addition of NADPH. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a quenching solution, typically cold acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound and any metabolites, is collected.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the parent compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time curve. The intrinsic clearance (CLint) is then calculated using the half-life and the protein concentration in the incubation.[4]
Signaling Pathways
Synthetic cannabinoids like this compound and its analogs primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular signaling events.
Simplified signaling pathway of cannabinoid receptor activation.
Activation of CB1 and CB2 receptors by agonists like this compound leads to the dissociation of the heterotrimeric G-protein into its α and βγ subunits.[5] The Gi/o α subunit typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) activity.[6] The βγ subunits can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.[7] Furthermore, cannabinoid receptor activation can stimulate various mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, which play crucial roles in regulating gene expression and cellular processes like proliferation, differentiation, and apoptosis.[8]
Conclusion
The metabolic stability of synthetic cannabinoids is a complex interplay of their chemical structure and the metabolic enzymes they encounter. While direct data for this compound is limited, the analysis of its structural analogs provides valuable insights for researchers. Compounds with modifications that block or slow down common metabolic routes, such as fluorination at metabolically labile positions, may exhibit enhanced stability. A thorough understanding of these metabolic pathways and the downstream signaling events is paramount for the rational design of novel cannabinoid receptor modulators with improved pharmacokinetic properties and desired therapeutic effects. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for scientists engaged in the development of next-generation cannabinoid-based therapeutics.
References
- 1. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Potency of AM679 and Other Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic cannabinoid AM679 with other widely studied synthetic cannabinoids, namely JWH-018, CP 55,940, and WIN 55,212-2. The focus of this comparison is on their relative potency at the human cannabinoid receptors, CB1 and CB2, supported by experimental data from binding affinity and functional assays.
Introduction to Synthetic Cannabinoids
Synthetic cannabinoids are a broad class of compounds that functionally mimic Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. These compounds exert their effects primarily through interaction with the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and peripheral tissues, mediating anti-inflammatory and other non-psychoactive effects.
This compound is a moderately potent agonist for both CB1 and CB2 receptors.[1] It belongs to the 3-(benzoyl)indole family of cannabinoids. JWH-018, a naphthoylindole, is a potent full agonist at both CB1 and CB2 receptors.[2] CP 55,940 is a classical bicyclic cannabinoid that acts as a potent and non-selective agonist for both CB1 and CB2 receptors.[3] WIN 55,212-2, an aminoalkylindole, is another potent, non-selective cannabinoid receptor agonist.[3] Understanding the relative potencies of these compounds is crucial for their application in preclinical research and drug development.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the reported Ki values for this compound and the comparator synthetic cannabinoids at human CB1 and CB2 receptors.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| This compound | 13.5[1] | 49.5[1] |
| JWH-018 | 9.00 ± 5.00[2] | 2.94 ± 2.65[2] |
| CP 55,940 | 0.6 - 5.0 | 0.7 - 2.6 |
| WIN 55,212-2 | 1.9[3] | 0.28 - 16.2[3] |
Comparative Analysis of Functional Potency
Functional potency measures the ability of a ligand to elicit a biological response upon binding to its receptor. It is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a ligand that produces 50% of the maximal possible effect. The maximal effect produced by the ligand is referred to as its efficacy (Emax). The following tables summarize the available functional potency and efficacy data for the selected synthetic cannabinoids at human CB1 and CB2 receptors from [³⁵S]GTPγS binding assays.
CB1 Receptor Functional Potency
| Compound | EC50 (nM) | Emax (% Basal) |
| This compound | 39.6 | 134% |
| JWH-018 | 20.2 | 163% |
| CP 55,940 | Not Reported | Not Reported |
| WIN 55,212-2 | 1.1 ± 0.22 (μM) | 184% ± 4% |
CB2 Receptor Functional Potency
| Compound | EC50 (nM) | Emax (% Basal) |
| This compound | Data Not Available | Data Not Available |
| JWH-018 | 133[2] | Data Not Available |
| CP 55,940 | 4.3[4] | Not Significantly Different from hCB2-CHO cells |
| WIN 55,212-2 | Potency similar to CP 55,940[4] | Efficacy not significantly different from CP 55,940 |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either the human CB1 or CB2 receptor.
-
Competition Binding: A constant concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The incubation is carried out at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound by measuring its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the cannabinoid receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the CB1 or CB2 receptor.
-
Assay Reaction: The membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP.
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 60 minutes) to allow for agonist-stimulated G-protein activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Quantification: The amount of radioactivity on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration-response curves are generated, and the EC50 and Emax values are determined using non-linear regression analysis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway for cannabinoid receptors and a typical experimental workflow for determining compound potency.
Caption: Cannabinoid Receptor Signaling Pathway
Caption: Experimental Workflow for Potency Determination
References
- 1. researchgate.net [researchgate.net]
- 2. JWH-018 - Wikipedia [en.wikipedia.org]
- 3. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of cannabinoid receptor ligands in tissues natively expressing cannabinoid CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of AM679's Dual Pharmacological Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profile of AM679, a synthetic ligand with a unique dual activity, against other relevant compounds. The information presented is supported by experimental data and detailed methodologies to aid in the independent verification and assessment of its therapeutic potential.
This compound (1-pentyl-3-(2-iodobenzoyl)indole) is a notable pharmacological tool due to its engagement with two distinct biological targets. It acts as a moderately potent agonist for the cannabinoid receptors CB1 and CB2 and as a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP). This dual activity makes it a compound of interest for investigating the interplay between the endocannabinoid system and inflammatory pathways.
Comparative Pharmacological Data
The following table summarizes the binding affinities and functional potencies of this compound in comparison to other well-characterized cannabinoid receptor agonists and FLAP inhibitors.
| Compound | Target(s) | Parameter | Value (nM) |
| This compound | CB1 Receptor | Ki | 13.5 [1] |
| CB2 Receptor | Ki | 49.5 [1] | |
| FLAP | IC50 | 2.0 | |
| AM694 | CB1 Receptor | Ki | 0.08 |
| CB2 Receptor | Ki | 1.44 | |
| AM2233 | CB1 Receptor | Ki | 1.8 |
| CB2 Receptor | Ki | 2.2 | |
| AM1241 | CB2 Receptor | Ki | 3.4 |
| Quiflapon (MK-591) | FLAP | IC50 | 1.6 |
| Fiboflapon (GSK2190915) | FLAP | IC50 | 2.9 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Cannabinoid Receptor Binding Affinity (Ki) Determination
Principle: A radioligand displacement assay is used to determine the binding affinity of a test compound to cannabinoid receptors. This competitive binding assay measures the ability of an unlabeled compound (e.g., this compound) to displace a radiolabeled ligand from the receptor. The affinity is expressed as the inhibition constant (Ki).
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human CB1 or CB2 receptors.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, at pH 7.4.
-
Incubation: Receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]CP55,940 or [3H]SR141716A) and varying concentrations of the unlabeled test compound.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60-90 minutes at 30-37°C).
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
FLAP Inhibition (IC50) Determination
Principle: A cellular assay is used to measure the ability of a compound to inhibit the production of leukotrienes, which is dependent on FLAP activity. The potency of the inhibitor is expressed as the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Culture: Human polymorphonuclear leukocytes (PMNLs) or other cells expressing the 5-lipoxygenase pathway are used.
-
Pre-incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle.
-
Stimulation: Leukotriene synthesis is stimulated by adding a calcium ionophore (e.g., A23187).
-
Incubation: The cells are incubated for a specific period to allow for the production of leukotrienes.
-
Extraction: The reaction is stopped, and the leukotrienes are extracted from the cell supernatant.
-
Quantification: The amount of a specific leukotriene (e.g., LTB4) is quantified using a sensitive method such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the leukotriene production (IC50) is determined by non-linear regression analysis of the concentration-response curve.
Functional Activity at Cannabinoid Receptors
Principle: This functional assay measures the activation of G proteins coupled to the cannabinoid receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of incorporated [35S]GTPγS is proportional to the degree of receptor activation.
Protocol:
-
Membrane Preparation: Membranes from cells expressing CB1 or CB2 receptors are used.
-
Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and NaCl.
-
Incubation: Membranes are incubated with varying concentrations of the agonist (e.g., this compound) in the presence of a fixed concentration of [35S]GTPγS.
-
Termination: The reaction is terminated by rapid filtration.
-
Quantification: The amount of [35S]GTPγS bound to the membranes is determined by scintillation counting.
-
Data Analysis: The potency (EC50) and efficacy (Emax) of the agonist are determined from the concentration-response curve.
Principle: Cannabinoid receptors are typically coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an agonist to inhibit forskolin-stimulated cAMP production.
Protocol:
-
Cell Culture: Whole cells expressing the cannabinoid receptor of interest are used.
-
Pre-incubation: Cells are pre-incubated with the test compound.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.
-
Incubation: The cells are incubated to allow for the modulation of cAMP production by the test compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The EC50 value for the inhibition of forskolin-stimulated cAMP accumulation is calculated.
Signaling Pathways
The dual activity of this compound impacts two distinct signaling cascades.
Cannabinoid Receptor Signaling
As an agonist at CB1 and CB2 receptors, this compound initiates a signaling cascade through Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity. Furthermore, the released Gβγ subunits can modulate various downstream effectors, including ion channels and the mitogen-activated protein kinase (MAPK) pathway.[2][3]
FLAP-Mediated Leukotriene Synthesis
As a FLAP inhibitor, this compound blocks the initial step in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid, released from the cell membrane by phospholipase A2, to the enzyme 5-lipoxygenase (5-LOX). By inhibiting FLAP, this compound prevents the synthesis of leukotriene A4 (LTA4), the precursor to all other leukotrienes.
References
Safety Operating Guide
Navigating the Disposal of AM679: A Guide for Laboratory Professionals
Chemical and Physical Properties of AM679
A comprehensive understanding of a compound's properties is fundamental to its safe management. Below is a summary of the known characteristics of this compound.
| Property | Value | Reference |
| IUPAC Name | (2-iodophenyl)(1-pentyl-1H-indol-3-yl)-methanone | [2][3] |
| CAS Number | 335160-91-3 | [1][3] |
| Molecular Formula | C20H20INO | [1][3] |
| Molecular Weight | 417.3 g/mol | [1] |
| Appearance | White powder | [3] |
| Solubility | Soluble in DMF (10 mg/ml), DMSO (14 mg/ml), and Ethanol (10 mg/ml) | [1] |
| Legal Status | Varies by jurisdiction. For example, it is a Schedule II drug in Canada and a Class B drug in the UK. | [2] |
Immediate Safety and Handling Precautions
Before proceeding with any disposal procedures, ensure that appropriate personal protective equipment (PPE) is used. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures for this compound
Given the absence of a specific Safety Data Sheet (SDS) with disposal guidelines, the following protocol is based on general best practices for hazardous chemical waste.
-
Consult Your Institutional EHS Office : This is the most critical step. Your EHS department will provide specific guidance based on local, state, and federal regulations and will be equipped to handle hazardous waste.
-
Waste Identification and Segregation :
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.
-
Label a dedicated, leak-proof, and chemically resistant waste container with "Hazardous Waste," the full chemical name "this compound," its CAS number (335160-91-3), and the approximate quantity.
-
-
Handling of Pure Compound and Concentrated Solutions :
-
If you have unadulterated this compound powder or concentrated solutions, these should be transferred directly into the designated hazardous waste container.
-
Avoid generating dust when handling the powder.
-
-
Handling of Dilute Solutions and Contaminated Materials :
-
Aqueous solutions containing this compound should not be disposed of down the drain. They must be collected in the designated hazardous waste container.
-
Items contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a separate, clearly labeled solid hazardous waste container.
-
-
Storage of Waste :
-
Store the hazardous waste container in a cool, dry, and well-ventilated secondary containment bin away from incompatible materials.
-
Ensure the container is tightly sealed to prevent leaks or spills.
-
-
Waste Pickup and Disposal :
-
Arrange for a scheduled pickup of the hazardous waste with your institution's EHS department. They will ensure the waste is transported to a licensed hazardous waste disposal facility.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
This procedural diagram outlines the essential steps from waste generation to final disposal, emphasizing safety and compliance. By adhering to these guidelines and working closely with your institution's safety professionals, you can ensure the responsible management of this compound waste, protecting both yourself and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
